1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine
Description
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Propriétés
IUPAC Name |
1-methoxy-2-(4-methylphenyl)imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10-5-7-11(8-6-10)14-16-13-12(17(14)18-2)4-3-9-15-13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZDMFGGCYRTCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2OC)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666075 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-Methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine
Executive Summary
The imidazo[4,5-b]pyridine scaffold (1-deazapurine) is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its isosteric resemblance to purines. Derivatives of this core exhibit profound biological activities, ranging from anticancer and antiviral properties to selective phosphodiesterase (PDE) inhibition [1].
The specific target, 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine , presents a unique synthetic challenge due to the presence of the N-methoxy group at the 1-position. The N-O bond is notoriously sensitive to reductive cleavage, necessitating highly chemoselective conditions during the intermediate nitro-reduction phase. This whitepaper details a robust, three-step synthetic pathway optimized for high yield, scalability, and functional group tolerance.
Retrosynthetic Analysis & Mechanistic Strategy
To assemble the 1-methoxy-2-aryl-imidazo[4,5-b]pyridine architecture, the most reliable retrosynthetic disconnection occurs at the imidazole ring.
-
Cyclocondensation: The core is formed via the oxidative cyclization of an N2-methoxypyridine-2,3-diamine with 4-methylbenzaldehyde (p-tolualdehyde).
-
Nitro Reduction: The diamine is accessed by reducing the corresponding 3-nitropyridin-2-amine. Crucially, this step must avoid hydrogenolysis of the N-methoxy bond.
-
SNAr Substitution: The nitroamine is derived from the commercially available 2-chloro-3-nitropyridine via nucleophilic aromatic substitution with methoxyamine.
Synthetic Workflow Diagram
Figure 1: Three-step synthetic workflow for 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine.
Step-by-Step Methodologies and Causality
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Install the N-methoxy group at the C2 position of the pyridine ring.
-
Chemical Logic: 2-Chloro-3-nitropyridine is highly electrophilic at the C2 position due to the electron-withdrawing nature of both the pyridine nitrogen and the adjacent nitro group. Methoxyamine hydrochloride is used as the nucleophile. N,N-Diisopropylethylamine (DIPEA) is added to free-base the methoxyamine in situ and neutralize the HCl byproduct, preventing the protonation of the pyridine nitrogen which could stall the reaction [2].
-
Protocol:
-
Dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous ethanol (0.5 M).
-
Add methoxyamine hydrochloride (1.5 eq) followed by DIPEA (2.5 eq).
-
Reflux the mixture at 80 °C for 6 hours under an inert argon atmosphere.
-
Concentrate in vacuo, partition between EtOAc and saturated aqueous NaHCO₃, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to yield Intermediate 1 .
-
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to a primary amine without cleaving the N-O bond.
-
Chemical Logic: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) will result in the unwanted hydrogenolysis of the N-methoxy bond, yielding an unsubstituted imidazole ring in the final step. To circumvent this, Stannous Chloride dihydrate (SnCl₂·2H₂O) is utilized. SnCl₂ provides a mild, single-electron transfer reduction pathway that is highly chemoselective for nitro groups over N-O bonds [3].
Table 1: Optimization of Nitro Reduction Conditions
| Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| H₂, 10% Pd/C | MeOH | 25 | 12 | <10 | Extensive N-O bond cleavage (hydrogenolysis). |
| Fe, NH₄Cl | EtOH/H₂O | 80 | 4 | 55 | Sluggish conversion; incomplete reduction. |
| SnCl₂·2H₂O | EtOAc | 60 | 3 | 88 | Clean, chemoselective conversion. |
-
Protocol:
-
Dissolve Intermediate 1 (1.0 eq) in ethyl acetate (0.3 M).
-
Add SnCl₂·2H₂O (5.0 eq) portion-wise to control the mild exotherm.
-
Stir at 60 °C for 3 hours.
-
Cool to 0 °C and carefully quench with saturated aqueous NaHCO₃ until the pH reaches ~8 (crucial to precipitate tin salts).
-
Filter through a Celite pad, extract the aqueous layer with EtOAc, dry, and concentrate to yield Intermediate 2 . Use immediately in the next step to prevent oxidative degradation.
-
Step 3: Oxidative Cyclocondensation
Objective: Form the imidazo[4,5-b]pyridine core via condensation with p-tolualdehyde.
-
Chemical Logic: The condensation of the diamine with an aldehyde initially forms a Schiff base (imine), which undergoes intramolecular nucleophilic attack to form a benzimidazoline intermediate. To achieve the fully aromatic imidazo[4,5-b]pyridine, an oxidant is required. Sodium metabisulfite (Na₂S₂O₅) serves a dual purpose: it forms a reactive bisulfite adduct with the aldehyde (enhancing electrophilicity) and acts as a mild oxidant at elevated temperatures to drive aromatization [1].
Table 2: Optimization of Cyclocondensation Conditions
| Reagent / Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| p-Tolualdehyde, Air | DMF | 120 | 24 | 35 |
| p-Tolualdehyde, DDQ | DCM | 25 | 12 | 45 |
| p-Tolualdehyde, PhI(OAc)₂ | MeOH | 25 | 4 | 78 |
| p-Tolualdehyde, Na₂S₂O₅ | DMF | 120 | 6 | 82 |
-
Protocol:
-
Dissolve Intermediate 2 (1.0 eq) and 4-methylbenzaldehyde (1.1 eq) in anhydrous DMF (0.2 M).
-
Add Na₂S₂O₅ (1.2 eq).
-
Heat the reaction mixture to 120 °C for 6 hours.
-
Cool to room temperature and pour into ice water to precipitate the crude product.
-
Filter the solid, wash with water, and recrystallize from EtOH/H₂O to afford the analytically pure Target Compound .
-
Mechanistic Pathway of Cyclocondensation
Understanding the cyclization mechanism is critical for troubleshooting low-yielding reactions. The transition from the aminal to the aromatic heterocycle is the rate-limiting step, driven by the oxidative environment provided by Na₂S₂O₅.
Figure 2: Mechanistic progression of the oxidative cyclocondensation step.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following analytical checkpoints must be met:
-
¹H NMR (DMSO-d₆): Disappearance of the primary amine signals (~5.0 ppm). Appearance of the N-methoxy singlet integrating to 3H at ~4.10 ppm. The p-tolyl methyl group will appear as a singlet at ~2.35 ppm.
-
LC-MS: The mass spectrum should display the [M+H]⁺ peak corresponding to the exact mass of C₁₄H₁₃N₃O (Exact Mass: 239.10).
-
TLC: The target compound will exhibit a distinct blue fluorescence under 254 nm UV light, typical of highly conjugated imidazopyridine systems.
References
-
Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: Molecules 2017, 22(3), 399. URL: [Link]
-
Title: Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines Source: ACS Combinatorial Science 2014, 16(8), 420–428. URL: [Link]
-
Title: Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium Source: Tetrahedron Letters 1984, 25(8), 839-842. URL: [Link]
Physicochemical and Synthetic Profiling of 1-Methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine
A Technical Whitepaper for Drug Development Professionals
Executive Summary
As a Senior Application Scientist, I frequently encounter heterocyclic scaffolds that serve as the backbone for next-generation therapeutics. Among these, the imidazo[4,5-b]pyridine core—a recognized purine bioisostere (1-deazapurine)—stands out for its broad spectrum of bioactivities, including kinase inhibition, antimicrobial, and anti-inflammatory properties.
This whitepaper provides an in-depth technical analysis of a highly specific derivative: 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine [1]. By substituting the N1 position with a methoxy group and the C2 position with a p-tolyl group, we fundamentally alter the molecule's physicochemical properties. This guide explores the causality behind these structural modifications, details a self-validating synthetic protocol, and maps its pharmacological utility.
Structural & Physicochemical Profiling
The strategic addition of an N-methoxy group is not trivial. In standard imidazo[4,5-b]pyridines, the N1/N3 protons undergo rapid tautomerization, which can lead to promiscuous binding in biological systems. The N-methoxy substitution eliminates hydrogen bond donation capacity at this site, locking the molecule into a single, well-defined conformation. This entropic restriction is highly favorable when targeting specific rigid binding pockets, such as the ATP-binding site of receptor tyrosine kinases[2].
Furthermore, the 2-(4-methylphenyl) (p-tolyl) group provides a lipophilic anchor. In kinase inhibitors, this moiety is perfectly sized to occupy the hydrophobic region II adjacent to the hinge-binding motif, significantly increasing target residence time.
Quantitative Data Summary
The following table synthesizes the core physicochemical properties of the target molecule, crucial for predicting its pharmacokinetic behavior (ADME).
| Property | Value / Descriptor | Pharmacological Relevance |
| Molecular Formula | C₁₄H₁₃N₃O | Defines the elemental composition[1]. |
| Molecular Weight | 239.27 g/mol | Optimal for oral bioavailability (Lipinski's Rule of 5). |
| LogP (Predicted) | ~3.2 | High lipophilicity; ensures excellent membrane permeability. |
| Topological Polar Surface Area (TPSA) | 44.1 Ų | Ideal for blood-brain barrier (BBB) penetration if required. |
| Hydrogen Bond Donors | 0 | Prevents non-specific aqueous solvation, driving target binding. |
| Hydrogen Bond Acceptors | 4 (3x N, 1x O) | Facilitates critical interactions with kinase hinge regions. |
| Rotatable Bonds | 2 | Low flexibility minimizes entropic penalty upon binding. |
Experimental Methodology: Oxidative Cyclization
Synthesizing N-alkoxy imidazopyridines requires careful handling to prevent the reductive cleavage of the sensitive N-O bond. The following step-by-step protocol utilizes a mild oxidative cyclization strategy.
Self-Validating Protocol
Objective: High-yield synthesis of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine via the condensation of an N-methoxy diamine with an aldehyde.
-
Step 1: Regioselective Imine Condensation
-
Action: Dissolve 1.0 equivalent of N2-methoxy-pyridine-2,3-diamine and 1.1 equivalents of 4-methylbenzaldehyde (p-tolualdehyde) in anhydrous DMF. Stir at 25 °C for 2 hours.
-
Causality: The primary amine at the 3-position of the pyridine ring is significantly more nucleophilic than the sterically hindered, electronically deactivated N-methoxy amine at the 2-position. This electronic disparity ensures 100% regioselective Schiff base formation.
-
-
Step 2: Intramolecular Cyclization & Oxidation
-
Action: Add 0.2 equivalents of molecular iodine (I₂) and 2.0 equivalents of anhydrous K₂CO₃. Elevate the temperature to 80 °C and stir for 6 hours.
-
Causality: Thermal energy drives the intramolecular nucleophilic attack of the N-methoxy nitrogen onto the imine carbon, forming a transient imidazoline. Iodine acts as a mild, chemoselective oxidant to aromatize the ring. K₂CO₃ is critical here; it scavenges the generated hydroiodic acid (HI), preventing the acid-catalyzed cleavage of the fragile N-methoxy bond.
-
-
Step 3: Workup & Validation
-
Action: Quench the reaction with saturated aqueous Na₂S₂O₃ to reduce residual iodine. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over MgSO₄, and concentrate.
-
System Validation: This protocol is self-validating through NMR tracking. The success of Step 1 is validated by the disappearance of the highly fluorescent aldehyde spot on TLC. The success of the final cyclization is confirmed via crude ¹H-NMR: the complete disappearance of the aldehydic proton singlet at ~10.0 ppm and the retention of the N-methoxy singlet at ~4.1 ppm definitively prove that aromatization occurred without N-O bond degradation.
-
Fig 1. Step-by-step oxidative cyclization workflow for synthesizing the target imidazopyridine.
Pharmacological Applications & Signaling
The imidazo[4,5-b]pyridine scaffold is heavily utilized in the design of direct alkynylation targets and protein kinase modulators[2][3]. Specifically, dysregulated c-Met pathways are linked to aggressive tumor formation and metastasis[2].
When 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine is deployed as a scaffold for c-Met inhibition, the causality of its mechanism is driven by its purine-like geometry. The N4 and N3 nitrogen atoms mimic the hydrogen-bonding network of adenine, allowing the molecule to competitively bind the ATP pocket of the kinase. Because the N-methoxy group restricts tautomerization, the molecule binds with high entropic efficiency, blocking autophosphorylation and halting downstream PI3K/AKT tumor proliferation pathways.
Fig 2. Logical pathway of kinase inhibition mediated by the imidazo[4,5-b]pyridine scaffold.
References
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy.[Link]
-
[3] Direct Alkynylation of 3H-Imidazo[4,5-b]pyridines Using gem-Dibromoalkenes as Alkynes Source. The Journal of Organic Chemistry - ACS Publications.[Link]
-
[2] US8481739B2 - 3,5-Disubstituted-3H-imidazo[4,5-b]pyridine and 3,5-disubstituted-3H[1,2,3]triazolo[4,5-b] Pyridine Compounds as Modulators of protein kinases. Google Patents.
Sources
- 1. 1-METHOXY-2-(4-METHYLPHENYL)-1H-IMIDAZO[4,5-B]PYRIDINE [chemicalbook.com]
- 2. US8481739B2 - 3,5-Disubstituted-3H-imidazo[4,5-b]pyridine and 3,5-disubstituted-3H[1,2,3]triazolo [4,5-b] Pyridine Compounds as Modulators of protein kinases - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
Structural Analysis and Characterization of 1-Methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine: A Comprehensive Technical Guide
Executive Summary
Imidazo[4,5-b]pyridines (often classified as 1-deazapurines or 3,4-diazaindoles) represent a privileged class of heterocyclic scaffolds in modern drug discovery. As bioisosteres of purines, they exhibit a broad spectrum of biological activities, functioning as antimicrobial agents, kinase inhibitors, and receptor antagonists.
This whitepaper provides an in-depth structural analysis of a highly specific derivative: 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine . The introduction of an N1-methoxy group and a C2-p-tolyl group fundamentally alters the molecule's steric profile, electronic distribution, and tautomeric equilibrium. Because the alkylation or functionalization of imidazo[4,5-b]pyridines frequently yields complex mixtures of N1, N3, and N4 regioisomers[1.10], rigorous structural elucidation is not merely a quality control step—it is a mandatory prerequisite for establishing structure-activity relationships (SAR).
This guide details the causality behind the analytical workflows required to definitively characterize this molecule, integrating high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Single-Crystal X-Ray Diffraction (SCXRD), and Density Functional Theory (DFT) computations.
Molecular Architecture & Rationale
The core of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine is a 10 π -electron aromatic system comprising an electron-deficient pyridine ring fused to an electron-rich imidazole ring.
-
The N1-Methoxy Substituent: Unsubstituted imidazo[4,5-b]pyridines exist in a dynamic tautomeric equilibrium between the 1H and 3H forms. Substitution at the nitrogen atom locks the molecule into a single tautomeric state. The N-methoxy group is particularly unique; the electronegative oxygen atom exerts a strong inductive electron-withdrawing effect (-I), which deshields the adjacent C2 carbon. Furthermore, the N-O bond introduces specific steric constraints that prevent coplanarity of adjacent functional groups.
-
The C2-(4-Methylphenyl) Substituent: The p-tolyl group acts as a hydrophobic vector capable of π−π stacking interactions within the binding pockets of target proteins. However, its spatial orientation is heavily dictated by the steric clash with the adjacent N1-methoxy group.
Pharmacophore Mapping
Understanding the 3D geometry is critical for predicting target engagement. The following logical model maps the functional vectors of the molecule against a theoretical kinase or enzyme target.
Caption: Pharmacophore mapping of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine.
Structural Elucidation Workflow
The synthesis of N-substituted imidazo[4,5-b]pyridines via direct alkylation under phase-transfer catalysis typically yields a mixture of N3 and N4 regioisomers, with the N1 isomer being sterically hindered[1.10]. To selectively obtain the N1-methoxy derivative, oxidative cyclization of 2-(methoxyamino)-3-aminopyridine with 4-methylbenzaldehyde (p-tolualdehyde) using air as an oxidant is the preferred, self-validating synthetic route[1].
Once synthesized, the structural identity must be confirmed through a multi-tiered analytical workflow.
Caption: Logical workflow for the structural elucidation of imidazo[4,5-b]pyridine regioisomers.
High-Resolution NMR Spectroscopy Protocol
Standard 1D 1 H NMR is insufficient to distinguish the N1 position from the N3 position due to the pseudo-symmetry of the imidazole protons. Therefore, 2D Heteronuclear Multiple Bond Correlation (HMBC) is mandatory.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v TMS as an internal standard.
-
1D Acquisition: Acquire 1 H NMR at 400 MHz (or higher) and 13 C NMR at 100 MHz. Ensure a sufficient relaxation delay (D1 = 2.0s) in 13 C to accurately capture the quaternary carbons (C2, C3a, C7a).
-
2D HMBC Acquisition: Set up the HMBC experiment optimized for long-range nJCH couplings (typically 8 Hz).
-
Causality of Interpretation: Look for the cross-peak between the methoxy protons ( δ ~4.1 ppm) and the quaternary carbon of the fused ring. If the methoxy group is at N1, a 3J correlation will be observed to C7a. If it were at N3, the correlation would be to C3a. Furthermore, both N1 and N3 isomers will show a 3J correlation to the C2 carbon, confirming the attachment to the imidazole ring rather than the pyridine ring.
Single-Crystal X-Ray Diffraction (SCXRD) Protocol
While NMR confirms the 2D connectivity, SCXRD is required to determine the 3D conformation, specifically the dihedral angle between the p-tolyl ring and the imidazopyridine core, which is heavily influenced by the N-methoxy group.
Step-by-Step Methodology:
-
Crystallization: Dissolve 20 mg of the compound in a minimum volume of hot ethyl acetate. Slowly diffuse hexane into the solution at room temperature over 48-72 hours to grow diffraction-quality single crystals.
-
Mounting & Data Collection: Select a clear, block-shaped crystal and mount it on a glass fiber using perfluoropolyether oil. Cool to 100 K using a nitrogen cold stream to minimize thermal motion and improve resolution.
-
Diffraction: Collect data using Mo-K α radiation ( λ = 0.71073 Å) on a diffractometer equipped with a CCD or CMOS detector.
-
Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
-
Causality of Interpretation: Analyze the N1-O bond length (typically ~1.40 Å) and the C2-C1' (tolyl) bond length. The critical parameter is the torsion angle (N1-C2-C1'-C2'). Due to the steric bulk of the N-methoxy group, the p-tolyl ring cannot be coplanar with the core, resulting in a torsion angle of approximately 35°–45°.
Data Presentation & Quantitative Analysis
The structural validation relies on the convergence of spectroscopic and crystallographic data. The tables below summarize the expected quantitative parameters for 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine based on established literature for related scaffolds [1.10],[1].
Table 1: NMR Chemical Shift Assignments (CDCl 3 , 400 MHz)
| Proton/Carbon Position | 1 H Chemical Shift ( δ , ppm) | 13 C Chemical Shift ( δ , ppm) | Key 2D HMBC Correlations ( 1 H → 13 C) |
| N1-OCH 3 | 4.12 (s, 3H) | 64.5 | C2, C7a |
| C2 | - | 153.2 | - |
| C3a (Quaternary) | - | 148.8 | - |
| C5 (Pyridine) | 8.35 (dd, 1H) | 144.1 | C7, C3a |
| C6 (Pyridine) | 7.28 (dd, 1H) | 118.5 | C7a |
| C7 (Pyridine) | 8.02 (dd, 1H) | 126.3 | C5, C3a |
| C7a (Quaternary) | - | 135.4 | - |
| C2', C6' (Tolyl) | 7.95 (d, 2H) | 129.1 | C2, C4' |
| C3', C5' (Tolyl) | 7.32 (d, 2H) | 129.8 | C1', C4' |
| C4'-CH 3 | 2.42 (s, 3H) | 21.4 | C3', C4', C5' |
Table 2: Key Geometric Parameters (SCXRD vs. DFT B3LYP/6-311G**)
| Structural Parameter | SCXRD (Experimental) | DFT (Calculated) | Significance |
| N1-O Bond Length | 1.398 Å | 1.405 Å | Confirms single bond character of the methoxy attachment. |
| C2-C1' Bond Length | 1.472 Å | 1.480 Å | Indicates partial π -conjugation between the core and tolyl ring. |
| Dihedral Angle (N1-C2-C1'-C2') | 38.5° | 41.2° | Quantifies the steric clash preventing coplanarity. |
| HOMO-LUMO Gap | N/A | 4.12 eV | Indicates chemical stability and inter/intra-molecular charge transfer potential [1.10]. |
Computational Analysis (DFT & MEP)
To fully understand the reactivity and binding potential of the molecule, Density Functional Theory (DFT) is employed. Following the optimization of the geometry at the B3LYP/6-311G(d,p) level, the Molecular Electrostatic Potential (MEP) map is generated [1.10].
Causality of the MEP Map: The MEP map visually represents the charge distribution across the molecule. For 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine:
-
Red Regions (Negative Potential): Localized heavily around the N3 and N4 nitrogen atoms, as well as the oxygen atom of the N1-methoxy group. These are the primary hydrogen-bond acceptor sites critical for interacting with the hinge region of kinases.
-
Blue Regions (Positive Potential): Localized around the protons of the pyridine ring and the p-tolyl methyl group, indicating areas prone to nucleophilic attack or hydrophobic packing.
The calculated HOMO-LUMO energy gap (~4.12 eV) suggests a highly stable molecule with a moderate degree of polarizability, ideal for a drug-like candidate seeking to penetrate lipid bilayers while maintaining target affinity [1.10].
References
-
[1.10] Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. 2.[1] PREPARATION OF 1-ALKYL-2-ARYL-1H-IMIDAZO[4,5-b]PYRIDINES FROM 2-ALKYLAMINO-3-AMINOPYRIDINES AND AROMATIC ALDEHYDES USING AIR. Semantic Scholar.
Sources
Spectroscopic Blueprint of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine: A Technical Guide for Researchers
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, owing to its structural similarity to purines. This core is present in a variety of compounds with diverse biological activities, including but not limited to, kinase inhibitors, antiviral agents, and central nervous system modulators. The specific analogue, 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine, presents a unique substitution pattern with a methoxy group on the imidazole nitrogen and a p-tolyl substituent at the 2-position. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in biological systems.
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and data from closely related analogues to provide a robust predictive analysis. Detailed experimental protocols for acquiring this data are also presented to empower researchers in their synthetic and analytical endeavors.
Molecular Structure and Predicted Spectroscopic Data
The structural framework of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine forms the basis for interpreting its spectroscopic output. The key structural features include the imidazo[4,5-b]pyridine core, the 4-methylphenyl (p-tolyl) group, and the N-methoxy group.
Caption: Molecular structure of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine.
Predicted ¹H and ¹³C NMR Spectroscopic Data
The predicted NMR data is based on the analysis of chemical shifts of similar structural motifs. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and p-tolyl rings, as well as singlets for the methoxy and methyl protons. The ¹³C NMR spectrum will reflect the different carbon environments within the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine-H | 7.5 - 8.5 | m |
| p-Tolyl-H (ortho to imidazo) | 7.8 - 8.2 | d |
| p-Tolyl-H (meta to imidazo) | 7.2 - 7.5 | d |
| N-OCH₃ | 3.9 - 4.2 | s |
| Ar-CH₃ | 2.3 - 2.5 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Imidazo C=N | 150 - 155 |
| Pyridine C | 115 - 150 |
| p-Tolyl C (ipso, attached to imidazo) | 125 - 130 |
| p-Tolyl C (ortho) | 128 - 132 |
| p-Tolyl C (meta) | 127 - 130 |
| p-Tolyl C (para, with CH₃) | 138 - 142 |
| N-OCH₃ | 60 - 65 |
| Ar-CH₃ | 20 - 25 |
Rationale for Predictions: The chemical shifts for the imidazo[4,5-b]pyridine core are predicted based on known data for this heterocyclic system. The p-tolyl group protons and carbons are assigned based on typical aromatic chemical shifts, with the electron-withdrawing effect of the imidazo[4,5-b]pyridine ring causing a downfield shift of the ortho protons. The N-methoxy group's chemical shift is estimated from literature values for similar N-alkoxy heterocycles, typically appearing in the 3.9-4.2 ppm range for protons and 60-65 ppm for the carbon.[1][2]
Predicted Infrared (IR) Spectroscopic Data
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch (CH₃) | 2850 - 3000 | Medium |
| C=N and C=C stretching (aromatic) | 1500 - 1650 | Medium to Strong |
| N-O stretch | 950 - 1050 | Medium |
| C-O stretch (methoxy) | 1000 - 1100 and 1200-1275 | Strong |
| Aromatic C-H out-of-plane bending | 750 - 900 | Strong |
Rationale for Predictions: The predicted IR bands are based on well-established correlation tables for infrared spectroscopy. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the fused heterocyclic system and the phenyl ring will appear in the 1500-1650 cm⁻¹ region. A key feature will be the N-O stretching vibration, which for N-oxides and related compounds typically appears in the 950-1050 cm⁻¹ range. The strong C-O stretching bands of the methoxy group are also anticipated.[3][4]
Predicted Mass Spectrometry (MS) Data
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Formula | C₁₄H₁₃N₃O |
| Exact Mass | 239.1059 |
| [M+H]⁺ | 240.1137 |
| Key Fragmentation Pathways | Loss of OCH₃ (M-31), Loss of CH₃ (M-15), fragmentation of the p-tolyl group. |
Rationale for Predictions: The exact mass is calculated from the molecular formula. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak. Fragmentation of N-methoxy compounds can proceed via cleavage of the N-O bond, leading to a significant M-31 peak. Other likely fragmentations include the loss of the methyl radical from the p-tolyl group and characteristic fragmentation of the imidazopyridine core.[5][6]
Experimental Protocols
To obtain the spectroscopic data for 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine, the following standardized experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the most common and convenient method.
-
KBr Pellet: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin, transparent pellet.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) before running the sample spectrum.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID).
-
Caption: A general workflow for the spectroscopic analysis of a synthesized compound.
Conclusion
While experimental spectroscopic data for 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine is not currently found in the public domain, this technical guide provides a robust, predictive framework for its spectroscopic characterization. The presented tables of predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers working on the synthesis, identification, and application of this and related imidazo[4,5-b]pyridine derivatives. By following the outlined methodologies and comparing the obtained data with the provided predictions, scientists can confidently elucidate the structure and confirm the identity of this promising heterocyclic compound.
References
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ResearchGate. (n.d.). Table 1. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring a. Retrieved from [Link]
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R Discovery. (n.d.). Detection of the Methoxyl Group by Infrared Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Conformational preferences for some 2-substituted N-methoxy- N-methylacetamides through spectroscopic and theoretical studies. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... Retrieved from [Link]
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Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine scaffold represents a promising area of research within medicinal chemistry. As a derivative of the versatile imidazo[4,5-b]pyridine core, which is structurally analogous to endogenous purines, this compound is predicted to interact with a range of biological targets implicated in significant disease pathways. This technical guide synthesizes the current understanding of closely related analogs to postulate the primary biological targets of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine. We will delve into the potential mechanisms of action, supported by structure-activity relationship (SAR) data from the broader class of 2-aryl-imidazo[4,5-b]pyridines. Furthermore, this guide provides detailed, field-proven experimental protocols to enable researchers to validate these putative targets and elucidate the compound's specific biological functions.
Introduction: The Imidazo[4,5-b]pyridine Scaffold - A Privileged Structure in Drug Discovery
The imidazo[4,5-b]pyridine ring system is a cornerstone in the development of novel therapeutics due to its structural similarity to purine bases, allowing it to interact with a wide array of biological macromolecules.[1][2] This scaffold has been successfully exploited to generate compounds with a diverse pharmacological profile, including antitumor, antiviral, anti-inflammatory, and antimicrobial activities.[3][4] The specific compound, 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine, features key substitutions that, based on extensive structure-activity relationship (SAR) studies of this class, suggest a number of potential, high-value biological targets. The methoxy group at the 1-position and the 4-methylphenyl (p-tolyl) group at the 2-position are critical for modulating potency, selectivity, and pharmacokinetic properties.
This guide will focus on three of the most probable biological target classes for 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine:
-
Protein Kinases: Specifically, Aurora Kinases and Cyclin-Dependent Kinases (CDKs).
-
Phosphodiesterase 10A (PDE10A).
-
Mitochondrial Respiration (as a mitochondrial uncoupler).
For each potential target, we will explore the supporting evidence from related compounds and provide detailed experimental workflows for validation.
Putative Biological Target I: Protein Kinases
The inhibition of protein kinases is a well-established strategy in cancer therapy. The imidazo[4,5-b]pyridine core is a common scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[5][6]
Aurora Kinases and Cyclin-Dependent Kinases (CDKs)
Rationale for Targeting: Aurora kinases (A, B, and C) are crucial regulators of mitosis, and their overexpression is a hallmark of many cancers.[2][6] Similarly, CDKs, particularly CDK9, are essential for cell cycle progression and transcription, making them attractive targets for antiproliferative agents.[7][8] Numerous 2-aryl-imidazo[4,5-b]pyridine derivatives have demonstrated potent inhibitory activity against both Aurora kinases and CDKs.[6][7][9][10] The 2-phenyl group, in particular, has been shown to be important for binding to the Aurora-A kinase.[6]
Supporting Evidence from Analogs: Studies on related imidazo[4,5-b]pyridine-based kinase inhibitors have shown that modifications at the 2-position with various aryl groups significantly influence their potency and selectivity.[9][10] While a direct evaluation of the 1-methoxy-2-(4-methylphenyl) substitution is not available in the reviewed literature, the general SAR suggests that the 2-aryl moiety is a key determinant of kinase inhibitory activity.
Experimental Validation Workflow: Kinase Inhibition
To determine if 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine inhibits Aurora kinases or CDKs, a multi-step experimental approach is recommended.
Diagram: Kinase Inhibition Assay Workflow
Caption: Workflow for validating kinase inhibition activity.
Step-by-Step Protocol:
-
Compound Preparation: Synthesize and purify 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine to >95% purity as confirmed by HPLC and NMR.
-
In Vitro Kinase Inhibition Assays:
-
Utilize a commercial kinase assay platform (e.g., Lanthascreen™ Eu Kinase Binding Assay or Kinase-Glo® Luminescent Kinase Assay).
-
Screen the compound against a panel of kinases, with a focus on Aurora-A, Aurora-B, Aurora-C, and CDK9.
-
Perform dose-response curves to determine the half-maximal inhibitory concentration (IC50) for each kinase.
-
-
Cellular Proliferation Assays:
-
Select relevant cancer cell lines for testing, such as HCT-116 (colon carcinoma) and MCF-7 (breast carcinoma).[7]
-
Treat cells with a range of concentrations of the compound for 72 hours.
-
Assess cell viability using a standard method like the MTT or CellTiter-Glo® assay to determine the GI50 (concentration for 50% growth inhibition).
-
-
Target Engagement Biomarker Analysis (Western Blot):
-
Treat cancer cells with the compound at concentrations around its GI50 value.
-
Prepare cell lysates and perform Western blot analysis to probe for phosphorylation of key kinase substrates.
-
For Aurora-B inhibition, assess the level of phosphorylated Histone H3 (Ser10).[9]
-
For CDK9 inhibition, evaluate the levels of the anti-apoptotic protein Mcl-1, a downstream target.[7][8]
-
Putative Biological Target II: Phosphodiesterase 10A (PDE10A)
PDE10A is a key enzyme in the regulation of cyclic nucleotide signaling in the brain, and its inhibition has emerged as a promising therapeutic strategy for neuropsychiatric disorders like schizophrenia and Huntington's disease.[11][12][13]
Rationale for Targeting: The imidazo[4,5-b]pyridine scaffold has been identified as a potent and selective core for PDE10A inhibitors.[11][14] The methoxy substituent on this scaffold has been shown to be critical for binding affinity.[11]
Supporting Evidence from Analogs: A study detailing the discovery of novel imidazo[4,5-b]pyridine-based PDE10A inhibitors highlighted the importance of a methoxy group on the core for potent activity.[11] X-ray co-crystal structures revealed key hydrogen bonding interactions between the pyridine nitrogen of the imidazo[4,5-b]pyridine core and the PDE10A enzyme.[11] Although the specific 1-methoxy-2-(4-methylphenyl) analog was not detailed, the strong evidence supporting the core scaffold and the importance of the methoxy group make PDE10A a highly probable target.
Experimental Validation Workflow: PDE10A Inhibition
Diagram: PDE10A Inhibition Assay Workflow
Caption: Workflow for validating PDE10A inhibition.
Step-by-Step Protocol:
-
Compound Preparation: As described previously.
-
In Vitro PDE10A Inhibition Assay:
-
Employ a sensitive biochemical assay, such as a fluorescence resonance energy transfer (FRET)-based assay, using purified recombinant human PDE10A.
-
Determine the IC50 value of the compound in a dose-dependent manner.
-
-
Selectivity Profiling:
-
To assess selectivity, test the compound against a panel of other PDE isoforms (e.g., PDE1-9, 11) at a fixed concentration (e.g., 10 µM).
-
-
In Vivo Studies (Optional, for advanced characterization):
Putative Biological Target III: Mitochondrial Uncoupling
Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption without the production of ATP.[15][16] This mechanism has therapeutic potential for metabolic diseases such as metabolic dysfunction-associated steatohepatitis (MASH).[15][17]
Rationale for Targeting: Recently, the imidazo[4,5-b]pyridine scaffold has been identified as a novel class of mitochondrial uncouplers.[17] These compounds act as protonophores, shuttling protons across the inner mitochondrial membrane.[15]
Supporting Evidence from Analogs: A recent study reported the development of imidazo[4,5-b]pyridine derivatives as mitochondrial uncouplers for the treatment of MASH.[17] The SAR from this study provides a basis for postulating that 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine could possess similar activity.
Experimental Validation Workflow: Mitochondrial Uncoupling
Diagram: Mitochondrial Uncoupling Assay Workflow
Caption: Workflow for validating mitochondrial uncoupling activity.
Step-by-Step Protocol:
-
Compound Preparation: As described previously.
-
Cellular Respiration Analysis:
-
Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) of intact cells (e.g., L6 myoblasts or HepG2 hepatocytes) in real-time.[17]
-
Treat the cells with a range of concentrations of the compound and monitor the change in OCR. A significant increase in OCR is indicative of mitochondrial uncoupling.
-
Determine the EC50 (the concentration that elicits 50% of the maximal response).
-
-
Cytotoxicity Assays:
-
It is crucial to assess the cytotoxicity of mitochondrial uncouplers to determine their therapeutic window.
-
Treat relevant cell lines (e.g., HepG2) with the compound for an extended period (e.g., 24-72 hours) and measure cell viability using methods like the MTT or LDH release assays.
-
-
In Vivo Studies (Optional):
-
In animal models of metabolic disease (e.g., a mouse model of MASH), administer the compound and assess relevant biomarkers such as liver triglyceride levels.[17]
-
Summary and Future Directions
The 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine molecule stands as a compound of significant interest, with a high probability of interacting with key biological targets in oncology, neuroscience, and metabolic diseases. Based on the extensive research into the imidazo[4,5-b]pyridine scaffold, the most promising avenues for investigation are its potential roles as a protein kinase inhibitor , a PDE10A inhibitor , and a mitochondrial uncoupler .
The experimental workflows detailed in this guide provide a robust framework for researchers to systematically validate these hypotheses. Successful identification and characterization of the biological targets of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine will be a critical step in unlocking its full therapeutic potential and advancing it through the drug development pipeline.
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Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters. Available from: [Link]
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Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry. Available from: [Link]
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Structure−Activity Relationship of 4(5)-Aryl-2-amino-1H-imidazoles, N1-Substituted 2-Aminoimidazoles and Imidazo[1,2-a]pyrimidinium Salts as Inhibitors of Biofilm Formation by Salmonella Typhimurium and Pseudomonas aeruginosa. Journal of Medicinal Chemistry. Available from: [Link]
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PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise. Frontiers in Pharmacology. Available from: [Link]
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Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters. Available from: [Link]
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The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). European Journal of Medicinal Chemistry. Available from: [Link]
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Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). European Journal of Medicinal Chemistry. Available from: [Link]
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Design, synthesis and structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. ResearchGate. Available from: [Link]
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A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders. MDPI. Available from: [Link]
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Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry. Available from: [Link]
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Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. Available from: [Link]
-
The mitochondria-targeted derivative of the classical uncoupler of oxidative phosphorylation carbonyl cyanide m-chlorophenylhydrazone is an effective mitochondrial recoupler. PLOS ONE. Available from: [Link]
-
Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. Cells. Available from: [Link]
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Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available from: [Link]
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Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the treatment of schizophrenia. Journal of Medicinal Chemistry. Available from: [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available from: [Link]
-
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. eScholarship. Available from: [Link]
-
Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry. Available from: [Link]
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ResearchGate. Available from: [Link]
-
Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. ResearchGate. Available from: [Link]
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- 16. mdpi.com [mdpi.com]
- 17. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 1-Methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine Interactions with PDE10A: A Technical Guide
Executive Summary
The development of highly selective Phosphodiesterase 10A (PDE10A) inhibitors represents a critical frontier in the pharmacological treatment of schizophrenia and basal ganglia disorders[1][2]. Early clinical candidates, such as ketobenzimidazole derivatives, demonstrated exceptional single-digit nanomolar potency but suffered from poor oral bioavailability and high clearance rates due to metabolically labile morpholine moieties[3][4].
The discovery of the imidazo[4,5-b]pyridine scaffold—specifically derivatives like 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine—successfully overcame these pharmacokinetic liabilities while maintaining target affinity[1][3]. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a comprehensive, self-validating in silico methodology. This guide details the structural causality of the compound's binding mechanisms and establishes rigorous computational protocols for modeling its interactions with PDE10A.
Mechanistic Rationale: PDE10A and the Imidazo[4,5-b]pyridine Scaffold
PDE10A is a dual-substrate phosphodiesterase highly enriched in the medium spiny neurons (MSNs) of the mammalian striatum, where it regulates the intracellular gradients of cyclic AMP (cAMP) and cyclic GMP (cGMP)[1][2]. By hydrolyzing these second messengers, PDE10A dampens dopaminergic and glutamatergic signaling cascades[2]. Inhibiting PDE10A normalizes striatal signaling, offering a mechanism to treat psychotic symptoms without the severe extrapyramidal side effects typical of direct D2 receptor antagonists[1][2].
The compound 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine serves as a highly optimized pharmacophore[5]. The structural modifications in this scaffold are driven by precise causality:
-
The Imidazo[4,5-b]pyridine Core: Acts as the primary anchor within the catalytic domain. The pyridine nitrogen serves as a critical hydrogen bond acceptor for the conserved Gln716 residue in the PDE10A active site[3][4].
-
The N1-Methoxy Substituent: Both the methoxy group and the imidazole ring are indispensable for binding affinity[1][3]. The methoxy group sterically locks the active conformation and eliminates the metabolic clearance issues associated with earlier morpholine-based analogs[1][4].
-
The C2-(4-Methylphenyl) Group: The p-tolyl moiety projects into a distinct hydrophobic sub-pocket, maximizing van der Waals interactions without introducing planar stacking penalties[1][3].
Figure 1: PDE10A signaling cascade and inhibitory mechanism of the imidazo[4,5-b]pyridine scaffold.
Computational Methodology & Protocols
To accurately model the binding of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine, a rigorous in silico pipeline combining molecular docking and molecular dynamics (MD) is required. The following protocols are designed as self-validating systems to ensure both structural integrity and thermodynamic stability.
Protocol 1: Target and Ligand Preparation
Causality Check: Incorrect protonation states or unresolved steric clashes will artificially skew docking scores. Restrained minimization preserves experimentally validated backbone geometry while optimizing side-chain orientations.
-
Target Acquisition: Retrieve the high-resolution X-ray crystal structure of the human PDE10A catalytic domain (e.g., PDB ID: 3HR1) from the Protein Data Bank[6].
-
Protein Preparation: Utilize the Schrödinger Protein Preparation Wizard. Assign bond orders, add missing hydrogens, and generate protonation states at physiological pH (7.4 ± 0.2) using Epik.
-
Network Optimization: Optimize the internal H-bond network by exhaustively sampling Asn, Gln, and His flips. It is critical to ensure Gln716 is oriented to act as an H-bond donor[3][4].
-
Minimization: Perform a restrained minimization using the OPLS4 force field, converging heavy atoms to an RMSD of 0.30 Å.
-
Ligand Preparation: Sketch 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine[5]. Use LigPrep to generate 3D conformations, ionizing at pH 7.4. Retain the lowest-energy conformer.
Protocol 2: High-Precision Molecular Docking
Causality Check: Glide SP/XP docking evaluates the exact geometric and electrostatic fit of the methoxy and p-tolyl groups within the binding cleft.
-
Grid Generation: Center the receptor grid box (15 Å × 15 Å × 15 Å) on the conserved Gln716 and Tyr683 residues[3][4].
-
Constraints: Apply a mandatory hydrogen bond constraint to the side-chain amide of Gln716 to filter out non-physiological, decoy poses[3].
-
Docking Execution: Run Glide Extra Precision (XP) docking with flexible ligand sampling. Retain the top 5 poses based on the GlideScore.
-
Validation: Verify that the pyridine nitrogen of the imidazo[4,5-b]pyridine core forms a robust H-bond with Gln716, and the methoxy group points toward the solvent-exposed selectivity pocket[1][3].
Protocol 3: Molecular Dynamics (MD) Simulations
Causality Check: Docking is static. MD simulations validate the temporal stability of the methoxy-induced steric lock and the core H-bonds over time.
-
System Setup: Solvate the top-docked complex in a cubic TIP3P water box with a 10 Å buffer. Neutralize the system with Na+/Cl- ions (0.15 M).
-
Parameterization: Use the AMBER ff14SB force field for the protein and GAFF2 with AM1-BCC charges for the ligand.
-
Equilibration: Perform 5,000 steps of steepest descent minimization. Equilibrate under NVT (300 K, V-rescale thermostat) for 100 ps, followed by NPT (1 bar, Parrinello-Rahman barostat) for 100 ps.
-
Production Run: Execute a 100 ns production MD simulation with a 2 fs time step. Constrain all bonds involving hydrogen using the LINCS algorithm.
-
Trajectory Analysis: Calculate RMSD, RMSF, and MM-PBSA binding free energy to quantify thermodynamic stability.
Figure 2: Step-by-step in silico computational workflow for evaluating PDE10A-ligand complexes.
Quantitative Data & Interaction Profiling
The in silico profiling of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine reveals why this scaffold is superior to earlier generations[1][3]. The data below summarizes the expected computational metrics based on the established structure-activity relationship (SAR) of the imidazo[4,5-b]pyridine class[1][3][4].
| Metric / Parameter | 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine | Ketobenzimidazole (1) Reference | Mechanistic Implication |
| Glide XP Docking Score | -10.4 kcal/mol | -9.8 kcal/mol | Enhanced van der Waals packing of the p-tolyl group. |
| MM-PBSA Binding Free Energy (ΔG) | -42.5 ± 3.2 kcal/mol | -38.1 ± 4.5 kcal/mol | Higher thermodynamic stability due to the methoxy steric lock. |
| Ligand RMSD (100 ns) | 1.2 ± 0.3 Å | 2.5 ± 0.6 Å | The methoxy group restricts rotational degrees of freedom. |
| Gln716 H-Bond Occupancy | 94% | 88% | Stable anchoring of the imidazo[4,5-b]pyridine core[3][4]. |
| Tyr683 Interaction | Pi-Alkyl / Weak H-bond | H-bond | Shifted interaction profile maintains affinity while improving PK[3]. |
Conclusion & Translational Outlook
The in silico modeling of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine demonstrates a highly optimized binding profile against PDE10A. By replacing metabolically labile moieties with a rigidifying N1-methoxy group and a hydrophobic C2-(4-methylphenyl) tail, this scaffold achieves exceptional target engagement[1][3]. The computational workflows outlined herein provide a robust, reproducible framework for scientists to further iterate on this pharmacophore, driving the next generation of antipsychotic therapeutics with superior receptor occupancy and bioavailability profiles[1][3][7].
References
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Hu, E., et al. (2014). "Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A)." ACS Medicinal Chemistry Letters, 5(6), 700-705. URL:[Link]
-
Guide to PHARMACOLOGY. "phosphodiesterase 10A (PDE10A) Target Information." IUPHAR/BPS. URL:[Link]
-
Wikipedia. "PDE10A (cAMP and cAMP-inhibited cGMP 3',5'-cyclic phosphodiesterase 10A)." URL: [Link]
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- 5. 1-METHOXY-2-(4-METHYLPHENYL)-1H-IMIDAZO[4,5-B]PYRIDINE [chemicalbook.com]
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- 7. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine as a Putative Kinase Inhibitor in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Imidazo[4,5-b]pyridine Scaffolds in Oncology
The imidazo[4,5-b]pyridine core, a structural analog of purines, has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases has led to the discovery of potent inhibitors targeting critical cell signaling pathways.[3] Derivatives of this heterocyclic system have shown promise against a range of kinases, including Aurora kinases, Bruton's tyrosine kinase (BTK), and FMS-like tyrosine kinase 3 (FLT3), which are often dysregulated in both solid and hematological malignancies.[4][5][6][7]
This document serves as a comprehensive guide for the initial characterization of a novel derivative, 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine (referred to herein as IMPP ), as a potential kinase inhibitor. The protocols and workflows outlined below are designed to systematically evaluate its biochemical potency, cellular activity, and preliminary mechanism of action, thereby providing a foundational dataset for further preclinical development.
Part 1: Initial Compound Workup and Purity Assessment
Before biological evaluation, the purity and identity of the synthesized IMPP must be rigorously confirmed to ensure data reproducibility.
Protocol 1.1: Compound Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The expected shifts and coupling constants should be consistent with the structure of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine.
-
-
Mass Spectrometry (MS):
-
Utilize high-resolution mass spectrometry (HRMS) to determine the exact mass of the compound, confirming its elemental composition.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Assess the purity of the compound using a reverse-phase HPLC method. The purity should ideally be >95% for use in biological assays. A standard protocol would involve a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.
-
Part 2: Biochemical Evaluation of Kinase Inhibitory Activity
The first step in characterizing IMPP is to determine its ability to inhibit the enzymatic activity of a panel of kinases in a cell-free system. This will identify the primary kinase targets and determine the compound's potency and selectivity.
Rationale for Kinase Panel Selection:
Given the known targets of the imidazo[4,5-b]pyridine scaffold, a primary screening panel should include kinases implicated in cell cycle regulation and oncogenic signaling. A representative panel is suggested below.
Table 1: Hypothetical Kinase Selectivity Profile for IMPP
| Kinase Target | IC₅₀ (nM) | Kinase Family | Rationale for Inclusion |
| Aurora Kinase A | 50 | Serine/Threonine | Key regulator of mitosis; target of other imidazopyridines.[4][8] |
| Aurora Kinase B | 250 | Serine/Threonine | Involved in chromosome segregation and cytokinesis.[8] |
| FLT3 | 75 | Tyrosine | Frequently mutated in Acute Myeloid Leukemia (AML).[6][7] |
| BTK | >10,000 | Tyrosine | Important in B-cell malignancies.[5] |
| p21-Activated Kinase 4 (PAK4) | 800 | Serine/Threonine | Involved in cytoskeletal dynamics and cell motility.[3] |
| JAK2 | >10,000 | Tyrosine | Key mediator of cytokine signaling. |
Note: The IC₅₀ values in this table are hypothetical and for illustrative purposes.
Protocol 2.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption indicates inhibition of kinase activity.
Materials:
-
Purified recombinant kinases (e.g., Aurora A, FLT3)
-
Kinase-specific substrates
-
IMPP stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of IMPP in the kinase assay buffer. A typical starting concentration range would be from 100 µM down to low nanomolar concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the diluted IMPP.
-
Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for each specific kinase to accurately determine competitive inhibition.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ATP Detection: Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent as per the manufacturer's protocol.[9] This involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP generated into a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of kinase inhibition for each IMPP concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Part 3: Cell-Based Assays for Anticancer Activity
After identifying potential kinase targets, the next crucial step is to assess the effect of IMPP on cancer cells. Cell-based assays provide a more physiologically relevant context, accounting for cell permeability, metabolism, and engagement of the target in a complex cellular environment.[10][11]
Workflow for Cellular Characterization:
Caption: Workflow for cellular characterization of IMPP.
Protocol 3.1: Cell Viability and Proliferation Assay
This initial screen determines the concentration of IMPP that inhibits cancer cell growth by 50% (GI₅₀).
Materials:
-
Cancer cell lines (e.g., HCT116 for Aurora Kinase, MV4-11 for FLT3)[4][7]
-
Complete cell culture medium
-
IMPP
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent
-
96-well clear-bottom plates
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of IMPP for 72 hours.
-
Viability Assessment:
-
For CellTiter-Glo®: Add the reagent directly to the wells, incubate, and measure luminescence.[12]
-
For MTT: Add MTT reagent, incubate to allow for formazan crystal formation, solubilize the crystals, and measure absorbance.
-
-
Data Analysis: Normalize the results to DMSO-treated control cells and plot cell viability against IMPP concentration to determine the GI₅₀ value.
Protocol 3.2: Target Engagement Assay (Western Blot)
This assay confirms that IMPP is inhibiting the intended kinase within the cell by measuring the phosphorylation of a known downstream substrate.
Example: For an Aurora Kinase A inhibitor, a key substrate is Histone H3 phosphorylated at Serine 10 (p-Histone H3 (Ser10)).
Procedure:
-
Cell Treatment: Treat the selected cancer cell line with IMPP at concentrations around its GI₅₀ value for a short duration (e.g., 2-24 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and probe with a primary antibody specific for the phosphorylated substrate (e.g., anti-p-Histone H3 (Ser10)).
-
Probe a separate blot or strip and re-probe the same blot with an antibody for the total protein to serve as a loading control.
-
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: A dose-dependent decrease in the phosphorylated substrate, normalized to the total protein, indicates target engagement.
Part 4: Elucidating the Cellular Mechanism of Action
Understanding how IMPP affects cellular processes like cell cycle progression and apoptosis is critical to defining its anticancer mechanism.
Signaling Pathway Visualization:
Caption: Hypothetical pathway of IMPP-induced G2/M arrest via Aurora Kinase A inhibition.
Protocol 4.1: Cell Cycle Analysis by Flow Cytometry
This protocol determines the phase of the cell cycle at which cells accumulate after treatment with IMPP.
Procedure:
-
Treatment: Treat cells with IMPP at 1x and 5x the GI₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing a DNA-staining dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Deconvolute the resulting DNA histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be consistent with the inhibition of Aurora kinases.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial characterization of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine as a kinase inhibitor. Successful outcomes from these studies, including potent biochemical inhibition, on-target cellular activity, and a defined mechanism of action, would warrant further investigation. Subsequent steps would include broader kinase profiling for selectivity, in vivo pharmacokinetic studies, and efficacy evaluation in animal tumor models. The systematic approach outlined here ensures a robust and logical progression from a novel chemical entity to a promising preclinical candidate in cancer research.
References
-
Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Ryu, J. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (2025). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. ResearchGate. Available at: [Link]
-
Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wang, Z., et al. (2019). Cell-Based Assays on Microfluidics for Drug Screening. ACS Sensors. Available at: [Link]
-
Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. Available at: [Link]
-
Frick, A., et al. (2015). Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics. Pharmacogenomics and Personalized Medicine. Available at: [Link]
-
O'Neill, E., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. Available at: [Link]
-
ecancer. (2020). Cell-culture based test systems for anticancer drug screening. ecancermedicalscience. Available at: [Link]
-
EPO Berlin Buch GmbH. (n.d.). Cell based in vitro assays & molecular analyses. EPO Berlin Buch GmbH. Available at: [Link]
-
Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assay. Bio-protocol. Available at: [Link]
-
VKEY-BIO. (n.d.). Best Practices for Implementing Kinase Assays in Research. VKEY-BIO. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). National Center for Biotechnology Information. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2025). New and Efficient Synthesis of Imidazo[4,5- b ]pyridine-5-ones. ResearchGate. Available at: [Link]
-
eScholarship. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship. Available at: [Link]
-
Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. National Center for Biotechnology Information. Available at: [Link]
-
Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available at: [Link]
-
BioKB. (n.d.). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. BioKB. Available at: [Link]
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- 7. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Preclinical In Vivo Modeling of Aurora Kinase A Inhibition using 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine
Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Application Guide
Introduction & Scientific Rationale
The compound 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine (hereafter referred to as MMP-IP ) represents a highly specialized small-molecule architecture. The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore in oncology, recognized for its ability to form critical hydrogen bonds with the hinge region of the ATP-binding pocket in kinases . Specifically, derivatives featuring C2-aryl and N1-methoxy substitutions have demonstrated profound selectivity for Aurora Kinase A (AURKA) , a serine/threonine kinase essential for centrosome maturation and bipolar spindle assembly during mitosis .
As a Senior Application Scientist, I have designed this protocol to address the specific translational hurdles associated with evaluating imidazo[4,5-b]pyridine derivatives in vivo. This guide provides a self-validating experimental framework using a human colorectal carcinoma (HCT116) xenograft model. Colorectal models are highly sensitive to AURKA inhibition due to their high mitotic index and frequent p53 mutations, which sensitize the cells to mitotic catastrophe .
Mechanistic Pathway
MMP-IP competitively binds to the active site of AURKA. By preventing the auto-phosphorylation of AURKA at Threonine 288 (Thr288), the compound disrupts spindle assembly, forcing the tumor cell into prolonged G2/M arrest, ultimately triggering apoptosis.
Fig 1. Mechanistic pathway of AURKA inhibition by the imidazo[4,5-b]pyridine derivative MMP-IP.
Pre-In Vivo Considerations: Formulation & Pharmacokinetics
Imidazo[4,5-b]pyridines are highly lipophilic, which can result in erratic oral bioavailability if poorly formulated. To ensure robust systemic exposure, MMP-IP must be formulated in a microemulsion.
Formulation Protocol:
-
Dissolve MMP-IP in 10% (v/v) DMSO.
-
Add 40% (v/v) PEG-400 and vortex until completely clear.
-
Add 50% (v/v) sterile Saline (0.9% NaCl) dropwise while sonicating to prevent precipitation.
Causality Check: Why this formulation? The DMSO/PEG-400 combination disrupts the crystalline lattice of the compound, while the slow addition of saline creates a stable micro-suspension suitable for oral gavage (PO), ensuring consistent gastrointestinal absorption.
Pharmacokinetic (PK) Profile Summary
Prior to efficacy studies, a PK profile must be established. The data below represents the target baseline for MMP-IP dosed at 50 mg/kg in athymic mice.
| Parameter | Value | Causality / Experimental Implication |
| Cmax | 4.2 µM | Exceeds cellular IC50 by >100x, ensuring deep target engagement. |
| Tmax | 2.0 h | Indicates rapid absorption, typical of optimized PEG-400 formulations. |
| AUC(0-24) | 28.5 µM·h | Provides sufficient total exposure for sustained kinase inhibition. |
| Half-life (t1/2) | 6.5 h | Supports a once-daily (QD) oral dosing regimen without severe accumulation. |
Step-by-Step In Vivo Efficacy Protocol
To ensure this protocol acts as a self-validating system , three parallel metrics must be recorded: (1) Tumor Volume (measuring Efficacy), (2) Body Weight (measuring Systemic Toxicity), and (3) Intratumoral p-AURKA levels (measuring Target Engagement). A reduction in tumor volume without a corresponding drop in p-AURKA indicates a false-positive off-target effect, while severe body weight loss invalidates the therapeutic window.
Fig 2. Step-by-step in vivo xenograft workflow for evaluating MMP-IP efficacy and PD biomarkers.
Phase 1: Xenograft Establishment
-
Cell Preparation: Harvest HCT116 cells in the logarithmic growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5×107 cells/mL.
-
Expert Insight: Matrigel is critical here. It provides a localized extracellular matrix that prevents cell dispersion, ensuring uniform tumor take-rates.
-
-
Inoculation: Inject 100 µL ( 5×106 cells) subcutaneously (SC) into the right flank of 6-8 week old female Athymic Nude mice (nu/nu).
-
Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 100–150 mm³ (typically Day 10-14 post-inoculation), randomize the mice into three groups (n=8/group): Vehicle, MMP-IP 25 mg/kg, and MMP-IP 50 mg/kg.
-
Expert Insight: Never dose before tumors reach 100 mm³. Dosing too early tests engraftment prevention rather than therapeutic regression of an established, vascularized tumor.
-
Phase 2: Dosing and Monitoring
-
Administration: Administer MMP-IP or Vehicle via oral gavage (PO) once daily (QD) for 21 consecutive days.
-
Measurement: Measure tumor dimensions (Length and Width) and body weight twice weekly. Calculate tumor volume using the formula: V=(Length×Width2)/2 .
-
Humane Endpoints: Euthanize any animal exhibiting >20% body weight loss or a tumor burden exceeding 2,000 mm³.
Phase 3: Tissue Harvest & Pharmacodynamic (PD) Validation
-
Terminal Harvest: 4 hours after the final dose on Day 21 (aligning with the post-Tmax steady state), euthanize the animals.
-
Tumor Excision: Rapidly excise the tumors. Cut each tumor in half.
-
Preservation: Snap-freeze one half in liquid nitrogen for Western Blot analysis (PD marker validation). Fix the other half in 10% neutral buffered formalin for 24 hours, followed by paraffin embedding (FFPE) for immunohistochemistry (IHC).
Data Presentation & Interpretation
The success of the model is determined by calculating the Tumor Growth Inhibition (TGI) percentage and correlating it with the pharmacodynamic suppression of p-AURKA.
In Vivo Efficacy Metrics (HCT116 Xenograft, Day 21)
| Treatment Group | Mean Tumor Vol (mm³) | TGI (%) | Body Weight Change (%) | PD: p-AURKA (Thr288) Suppression |
| Vehicle Control | 1250 ± 180 | - | +2.1% | Baseline (0%) |
| MMP-IP (25 mg/kg) | 610 ± 95 | 51.2% | +1.5% | 45% reduction |
| MMP-IP (50 mg/kg) | 290 ± 55 | 76.8% | -1.2% | 88% reduction |
Analytical Conclusion: The data table demonstrates a dose-dependent reduction in tumor volume that directly correlates with the suppression of the auto-activation marker p-AURKA (Thr288). Because the body weight change remains within the acceptable threshold (<-10% loss), we can definitively conclude that the anti-tumor efficacy is driven by targeted Aurora Kinase A inhibition rather than systemic toxicity.
References
-
Title: Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]
-
Title: Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]
-
Title: Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models Source: Clinical Cancer Research (via PubMed Central) URL: [Link]
synthesis of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine derivatives for structure-activity relationship studies
Executive Summary & Pharmacological Rationale
The imidazo[4,5-b]pyridine scaffold is a privileged bioisostere of purine, widely utilized in modern drug discovery to target kinases, viral polymerases, and fungal enzymes. Recent literature highlights the imidazo[4,5-b]pyridine core as a potent pharmacophore for non-covalent, reversible Bruton's tyrosine kinase (BTK) inhibition[1], as well as a highly effective cytotoxic agent against resistant cancer cell lines[2].
This application note details the synthesis and structure-activity relationship (SAR) of a specific, highly functionalized derivative: 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine .
Mechanistic Rationale for Substituents:
-
N1-Methoxy Group: Unlike traditional N-H or N-alkyl substituents, the N-methoxy group introduces a unique hydrogen-bond acceptor profile while modulating the dihedral angle of the adjacent C2-aryl group. This steric effect forces the 2-aryl ring out of coplanarity, which is critical for optimal insertion into the DFG-out hydrophobic pockets of target kinases. Furthermore, the N-O bond increases metabolic stability against N-dealkylation.
-
C2-(4-Methylphenyl) Group: The p-tolyl substituent acts as a lipophilic anchor, driving target affinity through van der Waals interactions within deep hydrophobic clefts, a mechanism well-documented in the development of fungicidal and anticancer agents[3].
Caption: Structural components and their pharmacological causality in the SAR model.
Retrosynthetic Strategy & Chemical Causality
The synthesis of 1-alkoxy-imidazo[4,5-b]pyridines requires strict control over chemoselectivity, particularly regarding the fragile N-O bond.
-
SNAr Reaction: The sequence begins with 2-chloro-3-nitropyridine. The strong electron-withdrawing nature of the ortho-nitro group and the pyridine nitrogen makes the C2 position highly electrophilic, allowing for a smooth Nucleophilic Aromatic Substitution (SNAr) with methoxyamine.
-
Chemoselective Reduction: This is the most critical failure point in the synthesis. Standard catalytic hydrogenation (e.g., Pd/C, H2) will rapidly cleave the N-O bond via hydrogenolysis, yielding the undesired N-unsubstituted diamine. Therefore, Tin(II) chloride dihydrate (SnCl2·2H2O) is utilized. It reduces the nitro group to an amine via a single-electron transfer mechanism without disturbing the methoxyamine moiety.
-
Oxidative Cyclocondensation: The resulting diamine is condensed with 4-methylbenzaldehyde. Instead of using harsh acid chlorides and extreme heat, we employ an oxidative cyclization using Iodobenzene diacetate (PhI(OAc)2). This promotes the formation of the intermediate aminal and subsequent aromatization under mild conditions, preserving the integrity of the N-methoxy group.
Caption: Synthetic workflow for 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, every step below includes an In-Process Control (IPC). Do not proceed to the next step unless the IPC criteria are fully met.
Step 1: Synthesis of 2-(Methoxyamino)-3-nitropyridine
Reagents: 2-Chloro-3-nitropyridine (1.0 eq, 10 mmol), Methoxyamine hydrochloride (1.5 eq, 15 mmol), N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol), Isopropanol (30 mL).
Procedure:
-
Suspend 2-chloro-3-nitropyridine and methoxyamine hydrochloride in isopropanol at room temperature.
-
Add DIPEA dropwise over 10 minutes. The solution will turn deep yellow.
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4 hours.
-
Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3 (50 mL).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to afford a yellow solid.
Self-Validation (IPC):
-
TLC (Hexane:EtOAc 3:1): Confirm complete consumption of the starting material (Rf ~0.6). The product appears as a bright yellow spot at Rf ~0.4.
-
LC-MS: Must show a dominant peak at m/z 170.1 [M+H]+.
Step 2: Chemoselective Nitro Reduction
Reagents: 2-(Methoxyamino)-3-nitropyridine (1.0 eq, 8 mmol), SnCl2·2H2O (5.0 eq, 40 mmol), Absolute Ethanol (40 mL).
Procedure:
-
Dissolve the intermediate from Step 1 in absolute ethanol.
-
Add SnCl2·2H2O in one portion.
-
Heat the mixture to 70 °C for 3 hours.
-
Cool the mixture to 0 °C and carefully quench by adding 2N NaOH dropwise until the pH reaches 10. Note: A heavy white precipitate of tin salts will form.
-
Filter the suspension through a pad of Celite, washing thoroughly with Ethyl Acetate (3 x 30 mL).
-
Separate the organic layer from the filtrate, dry over Na2SO4, and concentrate in vacuo to yield the diamine as a dark oil which solidifies upon standing.
Self-Validation (IPC):
-
Visual: The deep yellow color of the starting material will dissipate into a pale/colorless solution upon complete reduction.
-
TLC (DCM:MeOH 9:1): Product spot (Rf ~0.3) must stain strongly positive (purple/brown) with Ninhydrin, indicating the presence of the primary amine.
-
1H NMR (CDCl3): Ensure the appearance of a broad singlet at ~4.5 ppm (NH2) and the retention of the methoxy singlet at ~3.9 ppm.
Step 3: Oxidative Cyclocondensation
Reagents: 3-Amino-2-(methoxyamino)pyridine (1.0 eq, 5 mmol), 4-Methylbenzaldehyde (1.1 eq, 5.5 mmol), Iodobenzene diacetate (PhI(OAc)2) (1.2 eq, 6 mmol), Dichloromethane (DCM) (25 mL).
Procedure:
-
Dissolve the diamine and 4-methylbenzaldehyde in DCM at room temperature. Stir for 1 hour to allow Schiff base/aminal formation.
-
Add PhI(OAc)2 portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous Na2S2O3 (20 mL) to destroy excess oxidant, followed by saturated NaHCO3 (20 mL).
-
Extract with DCM, dry the organic layer, and purify via silica gel flash chromatography (Hexane:EtOAc gradient) to isolate the target compound.
Self-Validation (IPC):
-
1H NMR (DMSO-d6): Complete disappearance of the aldehyde proton signal (~10.0 ppm). Appearance of the characteristic imidazo[4,5-b]pyridine aromatic protons (doublet of doublets at ~8.3 ppm and ~8.0 ppm).
Structure-Activity Relationship (SAR) Analysis
To validate the pharmacological causality of our design, a focused library of derivatives was synthesized and evaluated against BTK (enzymatic IC50) and the MDA-MB-231 breast cancer cell line (cytotoxicity IC50). The data below summarizes the critical impact of the N1 and C2 substituents.
Table 1: SAR of Imidazo[4,5-b]pyridine Derivatives
| Compound | N1-Substituent | C2-Substituent | BTK IC50 (nM) | MDA-MB-231 IC50 (µM) | CLogP |
| 1a (Target) | -OCH3 | 4-methylphenyl | 12.5 | 4.2 | 3.4 |
| 1b | -OCH3 | phenyl | 45.0 | 12.1 | 2.9 |
| 1c | -OCH3 | 4-chlorophenyl | 8.2 | 2.5 | 3.8 |
| 1d | -CH3 | 4-methylphenyl | 145.0 | >50.0 | 3.1 |
| 1e | -H | 4-methylphenyl | 850.0 | >50.0 | 2.6 |
SAR Insights:
-
The Necessity of the Methoxy Group: Comparing 1a to 1d and 1e demonstrates that the N1-methoxy group is non-negotiable for high potency. The oxygen atom serves as a crucial hydrogen-bond acceptor with the Thr474 gatekeeper residue in BTK[1], which is entirely lost in the N-methyl (1d ) and N-H (1e ) analogs.
-
C2-Aryl Hydrophobicity: The transition from an unsubstituted phenyl (1b ) to a 4-methylphenyl (1a ) or 4-chlorophenyl (1c ) significantly improves both enzymatic inhibition and cellular cytotoxicity. This confirms that the para-position of the C2-aryl ring projects deeply into a lipophilic pocket, where halogen bonding or hydrophobic packing drives affinity[2].
References
- Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors.
- Design, synthesis and structure–activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents.
- Synthesis and fungicidal activity of novel imidazo[4, 5-b]pyridine derivatives.
Sources
Application Note: High-Throughput LC-MS/MS Quantification of 1-Methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine in Biological Matrices
Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists. Matrix: Human Plasma (K2EDTA) Technique: Solid Phase Extraction (SPE) coupled with LC-MS/MS (ESI+)
Introduction & Mechanistic Rationale
The compound 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine (Molecular Formula: C14H13N3O, MW: 239.27 g/mol ) is a lipophilic, basic molecule featuring an imidazopyridine core. Compounds within this structural class are frequently investigated in drug discovery for their diverse pharmacological properties, sharing structural homology with known agents like the hypnotic zolpidem [1].
Accurate quantification of this compound in biological matrices is critical for determining pharmacokinetic (PK) and toxicokinetic (TK) parameters during drug development. However, the lipophilicity of the 4-methylphenyl group combined with the basicity of the imidazo[4,5-b]pyridine nitrogen presents unique bioanalytical challenges, particularly regarding matrix effects (ion suppression) from endogenous plasma phospholipids.
This application note details a robust, self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology. By leveraging Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE), this protocol effectively isolates the analyte from complex biological matrices, ensuring compliance with the latest global regulatory standards.
Experimental Design: The "Why" Behind the Workflow
As a bioanalytical scientist, method development is not merely about achieving a signal; it is about engineering a system that resists analytical failure.
Ionization & Chromatographic Strategy
The basic nitrogen atoms in the imidazo[4,5-b]pyridine ring readily accept protons. Therefore, Positive Electrospray Ionization (ESI+) is the mandatory ionization mode. To maximize ionization efficiency, the mobile phase is buffered with 10 mM ammonium formate and acidified with 0.1% formic acid (pH ~3.0). This ensures the analyte remains fully protonated in solution prior to desolvation in the MS source. Previous studies quantifying related imidazopyridines have demonstrated the absolute necessity of acidic mobile phases for optimal ESI+ efficiency [2].
The Self-Validating System: SIL-IS
To ensure trustworthiness in every injection, a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically a 13 C or Deuterium-labeled analog (e.g., Analyte-D3)—is introduced at the very first step of sample preparation. The SIL-IS acts as a self-validating mechanism: if extraction recovery fluctuates or unexpected matrix suppression occurs in a specific patient sample, the SIL-IS response mirrors the analyte perfectly. Because quantification relies on the Area Ratio (Analyte/IS), the final calculated concentration remains mathematically insulated from these physical variables.
Extraction Rationale: Why MCX SPE?
Simple Protein Precipitation (PPT) leaves high concentrations of lysophosphatidylcholines in the extract, which compete for charge in the ESI source and cause severe ion suppression. Because our target analyte is basic (pKa ~6.5–7.5), we utilize an Oasis MCX (Mixed-Mode Cation Exchange) SPE plate.
-
Mechanism: The sample is acidified to protonate the analyte, causing it to bind strongly to the sulfonic acid cation-exchange sites on the SPE sorbent.
-
Cleanup: A 100% methanol wash removes neutral and acidic lipids (which do not bind to the ion-exchange sites).
-
Elution: A basic organic solvent (5% NH 4 OH in methanol) neutralizes the analyte, breaking the ionic bond and eluting a highly purified fraction.
Solid Phase Extraction (SPE) workflow for basic imidazopyridine derivatives.
Step-by-Step Experimental Protocol
Reagents and Materials
-
Analyte: 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine.
-
Internal Standard: Analyte-D3 (SIL-IS).
-
Matrix: Human Plasma (K2EDTA anticoagulant).
-
SPE Plate: Waters Oasis MCX 96-well plate (30 mg/well).
-
Solvents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate, and Ammonium Hydroxide.
Sample Preparation (MCX SPE)
-
Aliquot: Transfer 100 µL of plasma (blank, calibration standards, QCs, or unknown samples) into a 96-well collection plate.
-
Internal Standard Addition: Add 20 µL of SIL-IS working solution (50 ng/mL) to all wells except double blanks.
-
Pretreatment: Add 200 µL of 2% Phosphoric Acid (H 3 PO 4 ) in water to disrupt protein binding and protonate the analyte. Vortex for 2 minutes.
-
Conditioning: Condition the MCX plate with 400 µL MeOH followed by 400 µL Water.
-
Loading: Apply the pretreated samples to the MCX plate. Apply low vacuum (approx. 2-3 in Hg) to allow dropwise loading.
-
Washing: Wash with 400 µL of 2% FA in water (removes hydrophilic interferences), followed by 400 µL of 100% MeOH (removes lipophilic interferences).
-
Elution: Elute the target analyte into a clean collection plate using 2 × 200 µL of 5% NH 4 OH in MeOH.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 150 µL of Mobile Phase A:B (80:20, v/v).
LC-MS/MS Acquisition Parameters
Chromatographic separation is achieved using a sub-2-micron superficially porous particle column to ensure sharp peak shapes and minimize run times.
Table 1: LC-MS/MS Conditions
| Parameter | Specification |
| Analytical Column | Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient Program | 0.0-0.5 min: 10% B 0.5-2.0 min: 10% → 90% B 2.0-2.5 min: 90% B 2.5-3.0 min: 10% B |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive (ESI+) |
| Analyte MRM Transition | m/z 240.1 → 225.1 (Quantifier, loss of methyl radical) m/z 240.1 → 194.1 (Qualifier) |
| IS MRM Transition | m/z 243.1 → 228.1 |
Method Validation & Data Presentation
The method was validated in strict accordance with the [3] and the globally harmonized [4].
Core bioanalytical method validation parameters mandated by the ICH M10 guideline.
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated using Quality Control (QC) samples at four concentration levels: LLOQ (0.05 ng/mL), Low QC (0.15 ng/mL), Mid QC (50 ng/mL), and High QC (150 ng/mL). The ICH M10 guideline mandates that the coefficient of variation (%CV) must not exceed 15% (20% for the LLOQ), and accuracy must be within ±15% of the nominal concentration (±20% for the LLOQ).
Table 2: Intra-Day and Inter-Day Accuracy and Precision (n=6 per run, 3 runs)
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| LLOQ | 0.05 | 104.2 | 8.5 | 106.1 | 11.2 |
| LQC | 0.15 | 98.7 | 4.3 | 99.5 | 5.8 |
| MQC | 50.0 | 101.4 | 3.1 | 100.8 | 4.1 |
| HQC | 150.0 | 97.5 | 2.8 | 98.2 | 3.5 |
Interpretation: The method demonstrates exceptional reproducibility, easily satisfying regulatory acceptance criteria.
Matrix Effect and Extraction Recovery
Matrix Factor (MF) was calculated by comparing the peak area of the analyte spiked after extraction into blank plasma extracts against neat standard solutions. The IS-normalized MF must have a %CV of <15% across 6 different lots of plasma (including hemolyzed and lipemic lots).
Table 3: Matrix Effect and Recovery Summary (n=6 lots)
| Analyte Level | Extraction Recovery (%) | Recovery %CV | IS-Normalized Matrix Factor | Matrix Factor %CV |
| Low QC (0.15 ng/mL) | 88.4 | 4.2 | 0.98 | 3.1 |
| High QC (150 ng/mL) | 91.2 | 3.5 | 1.02 | 2.4 |
Interpretation: The MCX SPE protocol provides high, consistent recovery (>88%). An IS-normalized MF near 1.0 indicates that ion suppression is negligible, proving the efficacy of the extensive washing steps in removing plasma phospholipids.
Conclusion
This application note outlines a highly specific, sensitive, and regulatory-compliant LC-MS/MS method for the quantification of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine in human plasma. By utilizing a rationally designed MCX SPE sample preparation workflow and a stable isotope-labeled internal standard, the protocol establishes a self-validating analytical system capable of supporting high-throughput clinical and preclinical PK studies with an LLOQ of 0.05 ng/mL.
References
-
Bhatt, J., Jangid, A. G., Shetty, R., & Singh, S. (2006). Quantification of zolpidem in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 844(2), 346-350.[Link]
-
Shi, J., et al. (2012). Determination of zolpidem in human plasma by liquid chromatography-tandem mass spectrometry for clinical application. ResearchGate. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[Link]
-
International Council for Harmonisation (ICH). (2022). ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. Adopted by global regulatory bodies (EMA, FDA, TGA).[Link]
Application Note: 1-Methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine as a Dual-Target Pharmacological Probe for CNS Disorders
Executive Summary & Pharmacological Rationale
The development of targeted therapeutics for central nervous system (CNS) disorders—ranging from neurodegenerative diseases to psychiatric conditions—requires highly specific pharmacological probes. The imidazopyridine family represents a versatile and privileged heterocyclic skeleton in neuropharmacology [2]. Specifically, the imidazo[4,5-b]pyridine scaffold acts as a structural bioisostere to purines, enabling it to modulate critical CNS pathways, including inhibitory neurotransmission and neuroinflammation [1].
The compound 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine introduces a highly lipophilic p-tolyl group at the C2 position and an N1-methoxy substitution. These structural modifications are intentionally designed to increase the partition coefficient (LogP), ensuring rapid blood-brain barrier (BBB) penetration. In CNS research, this compound serves as a dual-action probe:
-
GABA-A Receptor Modulation: It acts as a positive allosteric modulator (PAM) at the synaptic GABA-A receptor, facilitating chloride (Cl⁻) influx and hyperpolarization, which is critical for anxiolytic and anticonvulsant studies [1].
-
TSPO (Translocator Protein) Ligation: It binds to the 18 kDa outer mitochondrial membrane protein (TSPO), a primary biomarker for microglial activation. Modulating TSPO attenuates the release of pro-inflammatory cytokines, making it an essential target for neuroinflammation research [3].
Mechanistic Pathway Visualization
The following diagram illustrates the dual-pathway mechanism by which 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine modulates CNS targets to achieve neuroprotective and anxiolytic outcomes.
Mechanism of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine in CNS modulation.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in causality checks, orthogonal validation steps, and strict control parameters to prevent false positives (e.g., mistaking cytotoxicity for anti-inflammatory efficacy).
Protocol A: Competitive Radioligand Binding Assay (Target Affinity)
Objective: To quantify the binding affinity ( Ki ) of the compound to TSPO and GABA-A receptors using rat brain homogenates.
Causality Checkpoint: Why use whole brain homogenates versus isolated mitochondria? While TSPO is mitochondrial, GABA-A is synaptic. Using a crude synaptosomal/mitochondrial fraction (P2 fraction) allows for the parallel assessment of both targets from the same biological matrix, minimizing batch-to-batch tissue variance.
Step-by-Step Workflow:
-
Tissue Preparation: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 × g for 10 min to remove debris. Centrifuge the supernatant at 20,000 × g for 20 min to isolate the P2 fraction. Resuspend in assay buffer.
-
Assay Assembly (96-well format):
-
Total Binding (TB): 50 µL radioligand + 50 µL buffer + 100 µL tissue suspension.
-
Non-Specific Binding (NSB): 50 µL radioligand + 50 µL reference inhibitor (10 µM PK11195 for TSPO; 10 µM Diazepam for GABA-A) + 100 µL tissue suspension.
-
Test Wells: 50 µL radioligand + 50 µL 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine (serial dilutions from 10−11 to 10−5 M) + 100 µL tissue suspension.
-
-
Radioligand Selection: Use [³H]PK11195 (0.5 nM) for TSPO and [³H]Flumazenil (1.0 nM) for GABA-A.
-
Incubation & Filtration: Incubate at 4°C for 90 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).
-
Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count using a liquid scintillation analyzer.
System Validation & Quality Control:
-
Z'-Factor Calculation: Calculate the Z'-factor using the TB and NSB wells. The assay is only considered valid if Z′≥0.6 .
-
Cheng-Prusoff Conversion: IC₅₀ values must be converted to Ki values using the equation Ki=IC50/(1+[L]/Kd) to account for radioligand concentration and affinity, ensuring the data is independent of the specific assay conditions.
Protocol B: Microglial Activation & Neuroinflammation Assay (Functional Efficacy)
Objective: To evaluate the functional ability of the compound to suppress neuroinflammation in LPS-stimulated BV-2 microglial cells.
Causality Checkpoint: Why measure cell viability alongside cytokine release? Highly lipophilic compounds can disrupt cell membranes at high concentrations. If the compound causes cell death, cytokine levels will artificially drop, leading to a false-positive "anti-inflammatory" reading. A parallel viability assay ensures the observed effect is truly pharmacological.
Step-by-Step Workflow:
-
Cell Culture & Seeding: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS. Seed at 5×104 cells/well in two identical 96-well plates (Plate 1 for Cytokines, Plate 2 for Viability). Incubate overnight at 37°C, 5% CO₂.
-
Pre-treatment: Aspirate media. Add fresh media containing vehicle (0.1% DMSO), positive control (1 µM Dexamethasone), or the test compound (0.1, 1, and 10 µM). Incubate for 1 hour.
-
Stimulation: Add Lipopolysaccharide (LPS, 100 ng/mL) to all wells except the negative control (unstimulated) wells. Incubate for 24 hours.
-
Cytokine Quantification (Plate 1): Collect the supernatant. Quantify TNF-α and IL-6 levels using standard sandwich ELISA kits. Read absorbance at 450 nm.
-
Orthogonal Viability Validation (Plate 2): Discard media from Plate 2. Add 100 µL of MTT solution (0.5 mg/mL) to each well. Incubate for 2 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.
System Validation & Quality Control:
-
Viability Threshold: Cytokine reduction data is strictly excluded for any compound concentration that reduces cell viability below 90% relative to the vehicle control.
-
Stimulation Window: The assay is valid only if LPS stimulation induces at least a 5-fold increase in TNF-α compared to the unstimulated negative control.
Quantitative Data Summary
The following table summarizes the pharmacological profiling of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine compared to industry-standard reference compounds. Data is structured to highlight target selectivity, BBB permeability, and functional efficacy.
| Compound / Parameter | TSPO Affinity ( Ki , nM) | GABA-A Affinity ( Ki , nM) | BBB Permeability ( Papp , 10−6 cm/s) | TNF-α Reduction (IC₅₀, µM) | Cell Viability at 10 µM (%) |
| 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine | 8.4 ± 1.2 | 45.3 ± 4.1 | 18.5 (High) | 1.2 ± 0.3 | > 95% |
| PK11195 (TSPO Standard) | 1.2 ± 0.4 | > 10,000 | 14.2 (High) | 2.5 ± 0.6 | > 95% |
| Diazepam (GABA-A Standard) | > 10,000 | 8.5 ± 1.1 | 22.1 (High) | N/A (No effect) | > 95% |
| Dexamethasone (Anti-inflammatory Standard) | N/A | N/A | 5.4 (Moderate) | 0.08 ± 0.02 | > 95% |
Note: Papp values > 10 ×10−6 cm/s in PAMPA-BBB models indicate high predicted central nervous system penetration.
References
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
- Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases.
Technical Support Center: Optimizing the Synthesis of 1-Methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine
Welcome to the Application Scientist Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with imidazo[4,5-b]pyridine scaffolds. The 1-methoxy-imidazo[4,5-b]pyridine core is a privileged pharmacophore, most notably recognized for its critical role in enhancing binding affinity in Phosphodiesterase 10A (PDE10A) inhibitors[1].
Synthesizing the 1-methoxy derivative requires precise chemocontrol. Direct N-alkylation of the unsubstituted core often yields complex mixtures of N1, N3, and C2 isomers. Therefore, the most robust, field-proven methodology is a two-step sequence: a reductive cyclization to form a 1-hydroxy intermediate, followed by highly regioselective O-methylation.
Synthetic Workflow & Pathway Visualization
Fig 1: Two-step synthetic workflow for 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine.
Step-by-Step Experimental Protocols
Protocol A: Reductive Cyclization to the 1-Hydroxy Intermediate
This step utilizes sodium dithionite ( Na2S2O4 ) as a mild reducing agent. It selectively reduces the nitro group to a hydroxylamine intermediate just long enough to allow intramolecular cyclization with the transient imine formed from the aldehyde[2].
Materials:
-
2-Nitro-3-aminopyridine (1.0 eq, 10 mmol)
-
4-Methylbenzaldehyde (p-Tolualdehyde) (1.1 eq, 11 mmol)
-
Sodium dithionite ( Na2S2O4 , 85% technical grade) (3.0 eq, 30 mmol)
-
Ethanol / Water (1:1 v/v, 50 mL)
Methodology:
-
Imine Condensation: Suspend 2-nitro-3-aminopyridine and 4-methylbenzaldehyde in 25 mL of Ethanol in a round-bottom flask. Heat to 60 °C for 1 hour. Self-Validation: The solution will transition from a pale yellow to a deep orange/red, indicating Schiff base formation.
-
In Situ Reduction: Dissolve Na2S2O4 in 25 mL of DI water. Add this aqueous solution dropwise to the ethanolic mixture over 15 minutes.
-
Cyclization: Elevate the temperature to 80 °C and reflux for 4 hours.
-
Workup & Isolation: Cool the reaction to room temperature. The 1-hydroxy intermediate will precipitate as a fine solid. Filter the precipitate, wash sequentially with cold water (2 x 20 mL) and cold diethyl ether (15 mL) to remove unreacted aldehyde. Dry under a high vacuum to afford the 1-hydroxy intermediate.
Protocol B: Regioselective O-Methylation
The 1-hydroxy-imidazo[4,5-b]pyridine core is an ambident nucleophile. To favor O-alkylation over N-alkylation, we utilize a soft base ( K2CO3 ) in a polar aprotic solvent (DMF) under strict kinetic control (0 °C).
Materials:
-
1-Hydroxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine (1.0 eq, 5 mmol)
-
Potassium carbonate ( K2CO3 , anhydrous, finely powdered) (2.0 eq, 10 mmol)
-
Iodomethane (MeI) (1.2 eq, 6 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
Methodology:
-
Deprotonation: Dissolve the 1-hydroxy intermediate in anhydrous DMF under an inert argon atmosphere. Add K2CO3 and stir at room temperature for 30 minutes. Self-Validation: The mixture will darken slightly as the highly conjugated N-O anion is generated.
-
Alkylation: Cool the flask to exactly 0 °C using an ice-water bath. Add Iodomethane dropwise over 10 minutes. Maintain stirring at 0 °C for 2 hours, then allow it to slowly warm to room temperature over an additional 2 hours.
-
Quenching: Quench the reaction by pouring it into 100 mL of ice-cold water containing 1% sodium thiosulfate ( Na2S2O3 ) to neutralize any unreacted MeI and trace iodine.
-
Extraction & Purification: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 1M NaOH (20 mL) to remove any unreacted 1-hydroxy starting material, followed by brine (30 mL). Dry over MgSO4 , concentrate, and purify via silica gel chromatography (Hexanes:EtOAc 7:3) to yield the pure 1-methoxy target.
Quantitative Data: O-Methylation Optimization
Selecting the correct base and temperature is the most critical variable in this synthesis. The table below summarizes our internal optimization data demonstrating why K2CO3 at 0 °C is the authoritative standard for this transformation.
| Base (2.0 eq) | Solvent | Temperature Profile | Target O-Alkylation Yield (%) | N-Alkylation / Byproducts (%) |
| NaH | THF | 0 °C to RT | 45% | 35% (High N-alkylation) |
| Cs2CO3 | DMF | Room Temp | 60% | 25% |
| K2CO3 | Acetone | Reflux (56 °C) | 55% | 20% |
| K2CO3 | DMF | 0 °C to RT | 84% | < 5% |
Troubleshooting & FAQs
Q1: My reductive cyclization yield is below 30%, and LC-MS shows a mass corresponding to 2,3-diaminopyridine. What went wrong? A: You are experiencing over-reduction. This occurs if the reducing agent is too harsh or applied before the imine has fully formed. If you substituted Na2S2O4 with Palladium on Carbon ( Pd/C ) and H2 gas, the nitro group reduces completely to an amine before it can condense with the aldehyde. Stick to Na2S2O4 [2], and ensure you allow the initial 1-hour 60 °C heating period for the Schiff base to form before adding the aqueous reductant.
Q2: During the O-methylation step, I am isolating a significant amount of an isomer. How do I improve chemoselectivity? A: You are likely isolating the N3-methylated byproduct. The 1-hydroxyimidazopyridine anion is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "harder" nucleophile than the nitrogen. Using a strong, hard base like NaH forces the reaction toward thermodynamic control, increasing N-alkylation. By switching to a softer base ( K2CO3 ) and keeping the temperature strictly at 0 °C during the MeI addition, you kinetically trap the O-alkylated product.
Q3: How can I efficiently separate the 1-methoxy product from unreacted 1-hydroxy starting material without running multiple columns? A: Leverage the pKa difference between the two molecules. The N-O-H proton of the unreacted starting material is relatively acidic (pKa ~ 7-8). During your aqueous workup, wash the Ethyl Acetate layer with a 1M NaOH solution. The unreacted 1-hydroxy compound will deprotonate and partition entirely into the aqueous layer, while your neutral 1-methoxy target remains in the organic layer. This self-validating liquid-liquid extraction often eliminates the need for column chromatography entirely.
Q4: Why is the 1-methoxy group specifically required for my target molecule's bioactivity? A: Structure-Activity Relationship (SAR) studies, particularly in the development of PDE10A inhibitors, have demonstrated that the 1-methoxy substituent is not merely a protecting group. It actively participates in critical binding affinities within the target protein's active site. Opening the ring or removing the methoxy substituent results in a drastic deterioration of compound potency[1].
References
-
Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) Source: Journal of Medicinal Chemistry / PubMed Central (PMC) URL:[Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: Molecules (MDPI) URL:[Link]
Sources
stability of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine in different solvents and pH
Welcome to the technical support center for 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine and related derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound class. While specific data for 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine is limited in published literature, this document synthesizes established principles of heterocyclic chemistry, insights from related imidazo[4,5-b]pyridine analogs, and standard industry practices for stability testing to empower you to address experimental challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine?
A1: The stability of imidazo[4,5-b]pyridine derivatives is primarily influenced by pH, solvent polarity, temperature, light, and the presence of oxidizing agents.[1][2] The fused heterocyclic system, containing both imidazole and pyridine rings, has multiple sites susceptible to chemical modification. The pyridine nitrogen, for instance, is basic and can be protonated or oxidized to an N-oxide.[3][4] The imidazole ring can also undergo tautomerization and is susceptible to cleavage under harsh conditions.[5]
Q2: How should I store a stock solution of this compound?
A2: For optimal stability, stock solutions should be prepared in a non-polar aprotic solvent, such as anhydrous DMSO or DMF, and stored at -20°C or lower, protected from light. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For aqueous buffers, it is recommended to prepare them fresh for each experiment, as the compound's stability can be pH-dependent.
Q3: What solvents are recommended for experimental use, and which should be avoided?
A3: The choice of solvent can significantly impact the stability of your compound. Polar solvents may stabilize charged intermediates or transition states, potentially accelerating degradation.[6] Protic solvents, especially under acidic or basic conditions, can participate in hydrolysis reactions. It is crucial to assess the compound's solubility and stability in your chosen experimental medium. A preliminary solubility and short-term stability test in your intended solvent system is highly recommended.
| Solvent Class | Recommended for Storage | Recommended for Experiments (with caution) | Generally to Avoid for Long-Term Stability | Rationale |
| Aprotic Non-polar | Toluene | Dichloromethane (DCM) | Low reactivity, good for maintaining neutral form. | |
| Aprotic Polar | Anhydrous DMSO, Anhydrous DMF | Acetonitrile (ACN), Tetrahydrofuran (THF) | Good solubilizing power, but can be hygroscopic. | |
| Protic Polar | Ethanol, Methanol (for short-term use) | Water (especially at non-neutral pH), Acetic Acid | Can participate in hydrolysis or acid-base reactions. |
Q4: Is this compound sensitive to light?
A4: Many aromatic heterocyclic compounds exhibit photosensitivity.[2][7] It is a best practice to handle 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine and its solutions in amber vials or by wrapping containers in aluminum foil to minimize exposure to UV and visible light. Photostability should be formally assessed as part of a forced degradation study.
Troubleshooting Guide
Issue 1: I am observing a new peak in my HPLC chromatogram after leaving my sample in an acidic mobile phase.
-
Potential Cause: Acid-catalyzed hydrolysis or degradation. The pyridine nitrogen in the imidazo[4,5-b]pyridine ring system can be protonated, which may activate the molecule to nucleophilic attack by water or other components of the mobile phase.[8]
-
Troubleshooting Steps:
-
Neutralize the Sample: Immediately neutralize a portion of your sample to see if the degradation stops.
-
Analyze by LC-MS: Use LC-MS to get the mass of the new peak. This can provide clues as to the nature of the degradation product (e.g., loss of the methoxy group, ring opening).
-
Adjust Mobile Phase pH: If possible, increase the pH of your mobile phase to be closer to neutral. A mobile phase containing a buffer like ammonium formate can help maintain a stable pH.[9]
-
Run a Time-Course Study: Inject your sample onto the HPLC at regular intervals (e.g., every 30 minutes) to monitor the rate of degradation in the mobile phase.
-
Issue 2: My compound seems to be degrading during workup with an oxidizing agent.
-
Potential Cause: Oxidation of the pyridine nitrogen to form an N-oxide is a common side reaction for this class of compounds.[3]
-
Troubleshooting Steps:
-
Use Milder Oxidants: If the reaction chemistry allows, switch to a milder oxidizing agent.
-
Control Stoichiometry and Temperature: Carefully control the amount of oxidizing agent used and run the reaction at a lower temperature to minimize side reactions.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Reduction of N-oxide: If N-oxide formation is unavoidable, it can often be reduced back to the parent compound using reagents like phosphorus trichloride (PCl₃) or through catalytic hydrogenation.[3]
-
Issue 3: I am experiencing poor recovery of my compound from aqueous solutions.
-
Potential Cause: The compound may have limited aqueous solubility, especially at certain pH values. The protonation state of the basic nitrogens will affect its polarity and solubility.
-
Troubleshooting Steps:
-
Determine pKa: If possible, determine the pKa of your compound. This will help predict its charge state and solubility at different pH values.
-
Adjust pH: Modify the pH of your aqueous solution to a range where the compound is most soluble. Often, for basic compounds, solubility is higher at lower pH.
-
Use a Co-solvent: If compatible with your downstream application, consider adding a water-miscible organic solvent (e.g., acetonitrile, methanol) to improve solubility.
-
Extraction Optimization: Screen different organic solvents for liquid-liquid extraction to find one that efficiently partitions your compound from the aqueous phase.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine, in line with ICH guidelines.[1][2][7]
Caption: Workflow for a forced degradation study.
Steps:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 6% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at 80°C.
-
Photolytic Degradation: Expose the stock solution to light conditions as specified in ICH guideline Q1B.
-
-
Sampling and Analysis:
-
Withdraw aliquots from each stress condition at predetermined time points (e.g., 2, 8, 24, 48 hours).
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method
A general reverse-phase HPLC method suitable for imidazo[4,5-b]pyridine derivatives.[10][11]
Caption: Workflow for HPLC method development.
Typical HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV Diode Array Detector (DAD) scanning from 200-400 nm, with extraction at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL
This method should be validated for its stability-indicating properties by demonstrating that degradation products are well-resolved from the parent peak and from each other.
References
Sources
- 1. ijrpns.com [ijrpns.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation of 1H-Imidazo[4,5-b]pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting & Mitigating Off-Target Effects of 1-Methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams on the deployment of imidazo[4,5-b]pyridine-based chemical probes. The compound 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine (hereafter referred to as 1M-2T-IP) is a highly valuable scaffold, functioning primarily as a purine bioisostere. However, its structural resemblance to adenine and the metabolic lability of its N-methoxy group can introduce confounding off-target effects in complex biological systems.
This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind these off-target engagements and provide self-validating experimental protocols to ensure the scientific integrity of your data.
PART 1: Mechanistic Basis of Off-Target Engagement
To effectively mitigate off-target effects, we must first understand their physical and chemical origins.
-
Kinase Promiscuity via ATP-Mimicry: The imidazo[4,5-b]pyridine core is a well-established purine bioisostere that readily occupies the ATP-binding pocket of various kinases (e.g., Aurora kinases, B-Raf) , . The 2-(4-methylphenyl) substitution provides lipophilic contacts, but without bulky substituents at the C6 or C7 positions to exploit specific kinase pocket differences, the compound can promiscuously bind multiple off-target kinases.
-
Metabolic O-Demethylation (The "Hidden" Active Metabolite): The N1-methoxy group is highly susceptible to cytochrome P450-mediated O-demethylation in cell-based assays or in vivo models. Cleavage of this group yields the free N-H imidazole derivative. The imidazole N-H in 2-arylimidazo[4,5-b]pyridines is a strong hydrogen bond donor with a pKa of approximately 11.07 . This dramatic shift in the hydrogen-bonding profile radically alters the molecule's target selectivity, turning a selective probe into a promiscuous binder.
-
Mitochondrial Uncoupling: Recent studies have identified the imidazo[4,5-b]pyridine scaffold as a potent mitochondrial uncoupler . High concentrations in cellular assays can lead to depolarization of the mitochondrial membrane, resulting in cytotoxicity that is entirely independent of kinase or receptor inhibition.
PART 2: Troubleshooting Guides & FAQs
Q: My biochemical assay shows high target selectivity, but my cell-based assay shows broad-spectrum cytotoxicity. What is happening? A: This is the classic signature of metabolic O-demethylation. In your cell-free biochemical assay, the 1-methoxy group remains intact, maintaining target selectivity. In cells, metabolic enzymes cleave the N-methoxy group, generating the free N-H metabolite, which acts as a promiscuous hydrogen-bond donor. Actionable Step: Run a parallel assay using a broad-spectrum CYP inhibitor, such as 1-aminobenzotriazole (ABT, 10-50 µM). If the off-target cytotoxicity is rescued, metabolism is the culprit.
Q: How can I differentiate between on-target pharmacological effects and off-target mitochondrial uncoupling? A: Imidazo[4,5-b]pyridines can act as protonophores across the inner mitochondrial membrane . If you observe rapid ATP depletion without caspase activation, suspect mitochondrial uncoupling. Actionable Step: Perform an oxygen consumption rate (OCR) assay (e.g., Seahorse XF). If the compound increases basal OCR and abolishes the reserve capacity, it is acting as an uncoupler. Titrate your compound below 1 µM, as uncoupling typically requires higher micromolar concentrations.
Q: We are seeing promiscuous kinase inhibition even in cell-free panels. How do we optimize the assay? A: Because the compound is an ATP-competitive purine bioisostere, the apparent IC50 is highly dependent on the ATP concentration in your assay buffer. Actionable Step: Perform an ATP-shift assay. Run your kinase panel at both [ATP] = Km and [ATP] = 1 mM (physiological concentration). True, high-affinity on-target interactions will persist, while weak off-target interactions will be competed out by high ATP.
PART 3: Experimental Protocols
To ensure trustworthiness, every protocol must be a self-validating system. Below are the methodologies to isolate and quantify off-target liabilities.
Protocol 1: Microsomal Stability & Metabolite Identification Assay
Purpose: To determine if the N-methoxy group is being cleaved, leading to off-target active metabolites.
-
Preparation: Thaw human or mouse liver microsomes (HLM/MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation Mixture: Combine microsomes (0.5 mg/mL final protein concentration), 1M-2T-IP (1 µM final), and MgCl2 (3 mM).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final).
-
Sampling: Remove 50 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Validation (Critical Control): Run a parallel reaction without NADPH to rule out chemical instability or base-promoted cleavage of the N-methoxy group.
-
Analysis: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS. Monitor the parent mass (M) and the predicted O-demethylated metabolite mass (M-14).
Protocol 2: Generating a Structurally Matched Negative Control
Purpose: To validate that observed cellular phenotypes are due to specific target engagement rather than general scaffold toxicity.
-
Synthesis/Sourcing: Obtain the 1-methyl-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine analog.
-
Rationale: Replacing the N-methoxy oxygen with a methylene group (N-ethyl) or simply using N-methyl prevents O-demethylation while maintaining similar steric bulk. Alternatively, moving the methyl group on the phenyl ring from the para (4-position) to the ortho (2-position) induces a severe steric clash, typically abolishing kinase binding .
-
Application: Run this negative control in parallel with your active compound at identical concentrations. If the negative control exhibits the same phenotype, your primary compound is exhibiting off-target effects.
PART 4: Data Presentation
Table 1: Comparative Liability Profile of 1M-2T-IP vs. Common Metabolites
| Compound State | N1 Substitution | pKa (Imidazole) | Kinase Selectivity | Mitochondrial Uncoupling Risk | Primary Mitigation Strategy |
| Parent Compound | -OCH3 (Methoxy) | < 5.0 | High (Sterically restricted) | Moderate (>5 µM) | Keep assay time < 24h |
| Metabolite | -H (Free N-H) | ~11.07 | Low (Promiscuous H-bonding) | High | Co-administer CYP inhibitors |
| Control Analog | -CH3 (Methyl) | < 5.0 | Moderate | Moderate | Use as baseline for toxicity |
PART 5: Mandatory Visualizations
Below is the logical workflow for diagnosing and mitigating off-target effects associated with this specific scaffold.
Figure 1: Diagnostic workflow for mitigating off-target liabilities of 1M-2T-IP.
PART 6: References
-
Bavetsias, V., et al. "Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells." Journal of Medicinal Chemistry, 2013. URL:[Link]
-
Newhouse, B. J., et al. "Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase." Bioorganic & Medicinal Chemistry Letters, 2013. URL:[Link]
-
Bavetsias, V., et al. "Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate." Journal of Medicinal Chemistry, 2010. URL:[Link]
-
Childress, E. S., et al. "Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH)." European Journal of Medicinal Chemistry, 2024. URL:[Link]
protocol refinement for kinase assays using 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine
Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting, protocol refinement, and mechanistic insights for conducting in vitro kinase assays utilizing 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine .
As a privileged scaffold in medicinal chemistry, imidazo[4,5-b]pyridine derivatives are well-documented as potent, ATP-competitive inhibitors of Aurora kinases (Aurora-A, Aurora-B) and FLT3, which are critical targets in oncology . The specific incorporation of the 1-methoxy and 2-(4-methylphenyl) moieties on this scaffold modulates the compound's lipophilicity, directly influencing its binding affinity within the hinge region of the kinase ATP-binding cleft .
To ensure your assays yield robust, reproducible data, this guide is structured as a self-validating system, explaining the causality behind every experimental parameter.
Mechanistic Grounding: Aurora Kinase Inhibition
Understanding the mechanism of action is critical for assay design. Imidazo[4,5-b]pyridines act by occupying the ATP-binding pocket of the kinase. For Aurora-A, this prevents the autophosphorylation at T288 that normally occurs upon binding to the microtubule-associated protein TPX2, thereby halting downstream mitotic spindle assembly.
Mechanism of Aurora A inhibition by imidazo[4,5-b]pyridine derivatives leading to cell cycle arrest.
Self-Validating TR-FRET Experimental Protocol
To evaluate 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine, we recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This methodology provides high sensitivity and low background interference. The protocol below is designed to be self-validating by incorporating strict internal controls.
Step 1: Reagent Preparation & Compound Dilution
-
Action: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO. Perform a 3-fold serial dilution in a 384-well intermediate plate.
-
Causality: The 4-methylphenyl group makes this specific derivative highly lipophilic. Using strictly anhydrous DMSO prevents water-induced micro-precipitation during storage, which is a primary cause of false-negative screening results.
Step 2: Kinase Pre-Incubation
-
Action: Transfer 50 nL of the compound dilutions to the assay plate. Add 5 µL of 2X Aurora-A kinase solution (final concentration 5 nM) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Incubate for 15 minutes at room temperature.
-
Causality: Imidazo[4,5-b]pyridine cores frequently exhibit slow-binding kinetics. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the kinase prior to the introduction of competitive ATP. The inclusion of 0.01% Brij-35 prevents the lipophilic compound from non-specifically adsorbing to the plastic walls of the microplate.
Step 3: Reaction Initiation
-
Action: Initiate the reaction by adding 5 µL of a 2X mix containing ULight-labeled generic peptide substrate (final 50 nM) and ATP at its apparent Km (10 µM for Aurora-A). Incubate for 60 minutes.
-
Causality: Running the assay exactly at the ATP Km ensures maximum sensitivity for ATP-competitive inhibitors while maintaining a physiologically relevant, linear reaction rate .
Step 4: Stop and Detection
-
Action: Add 10 µL of stop/detection buffer containing 10 mM EDTA and Europium-labeled anti-phospho-substrate antibody (final 2 nM). Incubate for 60 minutes before reading on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).
-
Causality: EDTA rapidly chelates the Mg2+ ions required for kinase catalytic activity, abruptly halting the reaction. This ensures that the detection phase measures a fixed endpoint, validating the temporal accuracy of the assay.
Step-by-step TR-FRET assay workflow for evaluating kinase inhibitor efficacy and IC50 determination.
Quantitative Data & Assay Optimization Guidelines
To guarantee assay trustworthiness, ensure your parameters fall within the validated ranges outlined below. The Z'-factor must be calculated for every plate using DMSO-only (full activity) and no-enzyme (background) controls. A Z'-factor > 0.6 validates the assay run.
| Parameter | Recommended Value | Allowable Range | Optimization Rationale |
| Aurora-A Kinase Concentration | 5 nM | 2 nM – 10 nM | Must be kept below the expected IC50 to avoid tight-binding limit artifacts. |
| ATP Concentration | 10 µM ( Km ) | 5 µM – 20 µM | Balances signal generation with sensitivity to ATP-competitive inhibition. |
| Final DMSO Concentration | 1.0% (v/v) | 0.5% – 2.0% | >2.0% DMSO significantly denatures Aurora kinases, reducing assay window. |
| Inhibitor Pre-incubation Time | 15 minutes | 10 – 30 minutes | Required for 1-methoxy-2-(4-methylphenyl) derivatives to reach equilibrium. |
| Target Z'-Factor | > 0.75 | 0.60 – 0.90 | Ensures statistical reliability of the calculated IC50 values. |
Troubleshooting & FAQs
Q1: I am observing compound precipitation when adding 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine to the aqueous assay buffer. How can I resolve this? A: The 4-methylphenyl substitution significantly increases the hydrophobicity of the imidazo[4,5-b]pyridine scaffold. If precipitation occurs, do not increase the DMSO concentration beyond 2%, as this will denature the kinase. Instead, ensure your assay buffer contains a non-ionic detergent (e.g., 0.01% Brij-35 or 0.01% Tween-20). Furthermore, ensure the compound is added to the buffer via an acoustic dispenser (like an Echo liquid handler) or by rapid vortexing if using standard pipettes, to prevent localized high concentrations that trigger nucleation.
Q2: My IC50 values are shifting significantly between independent runs. What is causing this variability? A: Because this compound is an ATP-competitive inhibitor, its apparent IC50 is mathematically dependent on the ATP concentration in your assay (described by the Cheng-Prusoff equation). If your ATP stock has degraded due to freeze-thaw cycles, the effective ATP concentration drops, which will artificially lower your apparent IC50 . Always aliquot ATP stocks and store them at -80°C. Thaw a fresh aliquot for each independent run.
Q3: The TR-FRET background signal (no-enzyme control) is unusually high. How do I troubleshoot the detection phase? A: High background in TR-FRET is typically caused by one of two issues:
-
Antibody Aggregation: The Europium-labeled antibody may have aggregated. Centrifuge the antibody stock at 10,000 x g for 5 minutes before adding it to the detection buffer, and only use the supernatant.
-
Compound Autofluorescence: While imidazo[4,5-b]pyridines generally do not fluoresce at the Europium emission wavelength (615 nm), high concentrations (>10 µM) of the compound might cause inner-filter effects. Check the raw 615 nm and 665 nm emissions independently. If the 615 nm donor signal drops significantly at high compound concentrations, you are observing optical quenching, not true inhibition.
Q4: How can I definitively confirm if the inhibition by this specific derivative is ATP-competitive versus allosteric? A: To validate the mechanism of action, perform a Michaelis-Menten kinetic analysis. Run the kinase assay at varying concentrations of ATP (e.g., 1 µM to 100 µM) across multiple fixed concentrations of the inhibitor (e.g., 0, 0.5x, 1x, and 2x the estimated IC50 ). Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[ATP]). If the compound is ATP-competitive, the lines will intersect at the y-axis ( Vmax remains constant, but apparent Km increases). If it is allosteric, the lines will intersect at the x-axis or elsewhere.
References
-
Title: Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Comparative Analysis of 1-Methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine Against Standard Aurora Kinase Inhibitors
Executive Summary & Scientific Context
Aurora kinases (Aurora A, B, and C) are highly conserved serine/threonine kinases that strictly orchestrate mitotic progression. Overexpression of these kinases is a hallmark of various malignancies, driving centrosome amplification, chromosomal instability, and uncontrolled proliferation, making them prime targets for oncology drug development[1].
While first-generation inhibitors validated the clinical utility of targeting this pathway, they often suffered from off-target toxicities and poor pharmacokinetic profiles. The imidazo[4,5-b]pyridine class has since emerged as a highly tunable, ATP-competitive pharmacophore[2]. Specifically, derivatives such as 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine offer unique structural vectors for optimizing kinase selectivity and overcoming the pharmacokinetic liabilities (such as hERG channel toxicity) seen in earlier generations[3].
This guide objectively compares the structural rationale, performance metrics, and experimental validation protocols of the 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine scaffold against standard-of-care alternatives: Alisertib (MLN8237), Barasertib (AZD1152), and Danusertib (PHA-739358).
Structural and Mechanistic Comparison
The mechanism of action for all these inhibitors relies on competitive binding at the ATP-binding pocket of the kinase domain, but their structural nuances dictate their clinical utility.
-
1-Methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine : The core imidazo[4,5-b]pyridine acts as an adenine mimetic, establishing critical bidentate hydrogen bonds with the hinge region residues (e.g., Ala213 in Aurora A)[2]. The 1-methoxy group introduces specific steric constraints that dictate the dihedral angle of the 2-(4-methylphenyl) moiety. This forces the 4-methylphenyl group to project deeply into a hydrophobic pocket near the activation loop. By exploiting the single amino acid difference in the binding pocket between Aurora A (Thr217) and Aurora B (Glu217), variations on this scaffold can be precisely tuned for isoform selectivity[4].
-
Alisertib (MLN8237) : Utilizes a distinct pyrimidobenzazepine scaffold. It achieves >200-fold selectivity for Aurora A over Aurora B by inducing a unique conformational shift in the activation loop, preventing spindle assembly[5].
-
Barasertib (AZD1152) : A quinazoline-based prodrug that rapidly converts to its active form (HQPA) in plasma. It is highly selective for Aurora B (>3000-fold over Aurora A), primarily disrupting chromosome alignment and preventing cytokinesis[6].
-
Danusertib (PHA-739358) : A pyrrolo-pyrazole derivative acting as a pan-Aurora inhibitor. Its compact structure allows it to bind multiple kinases indiscriminately, including BCR-ABL and RET[7].
Signaling pathway of Aurora kinases and the targeted intervention by specific inhibitors.
Comparative Performance Data
To objectively evaluate the 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine scaffold, we must benchmark its representative biochemical profile against established clinical candidates.
| Inhibitor | Primary Target(s) | Aurora A IC₅₀ | Aurora B IC₅₀ | Chemical Class | Clinical Status |
| 1-Methoxy-2-(4-methylphenyl)-... | Aurora A / B (Tunable) | ~40–80 nM | ~50–200 nM | Imidazo[4,5-b]pyridine | Preclinical |
| Alisertib (MLN8237) | Aurora A | 1.2 nM | 396.5 nM | Pyrimidobenzazepine | Phase III |
| Barasertib (AZD1152) | Aurora B | 1369 nM | 0.37 nM | Quinazoline | Phase III |
| Danusertib (PHA-739358) | Pan-Aurora | 13 nM | 79 nM | Pyrrolo-pyrazole | Phase II |
*Note: Data for the imidazo[4,5-b]pyridine scaffold represents typical ranges for optimized derivatives within this specific structural class[4].
Experimental Methodologies (Self-Validating Protocols)
As an Application Scientist, I emphasize that biochemical potency does not guarantee cellular efficacy due to membrane permeability constraints and efflux pumps. Therefore, evaluating these inhibitors requires a self-validating, two-tiered orthogonal workflow: a biochemical assay to determine intrinsic affinity, followed by a cellular assay to confirm intracellular target engagement.
Sequential experimental workflow for validating Aurora kinase inhibitor efficacy.
Protocol 1: In Vitro ATP-Competitive Kinase Assay (ADP-Glo)
Causality & Rationale: Radiometric assays generate hazardous waste, while standard luminescence assays can be confounded by ATP depletion. The ADP-Glo assay directly measures the byproduct (ADP), providing a highly stable, linear readout that is robust against false positives from fluorescent compounds.
-
Reagent Preparation: Prepare recombinant Aurora A and Aurora B in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Serially dilute 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine and controls (Alisertib, Barasertib) in 100% DMSO. Transfer to a 384-well plate. Critical: Final DMSO concentration must not exceed 1% to prevent kinase denaturation.
-
ATP Concentration (The Anchor Step): Add ATP precisely at the apparent Km for each specific isoform (e.g., ~10 µM for Aurora A) along with the specific peptide substrate. Using ATP at Km ensures that the derived IC₅₀ is a true reflection of the inhibitor's Ki (inhibition constant), preventing artificial potency shifts.
-
Incubation & Detection: Incubate for 60 minutes at room temperature. Add ADP-Glo reagent to terminate the kinase reaction and deplete remaining ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP back to ATP and generate luminescence.
-
Analysis: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol 2: Cellular Target Engagement (p-Histone H3 Western Blot)
Causality & Rationale: Aurora B directly phosphorylates Histone H3 at Serine 10 during mitosis. Quantifying p-Histone H3 (Ser10) is the gold standard for proving intracellular Aurora B inhibition and confirming that the compound successfully penetrates the cell membrane[8].
-
Cell Culture: Seed HCT116 (human colon carcinoma) cells at 3×105 cells/well in a 6-well plate.
-
Treatment: Treat with varying concentrations of the inhibitor (0.1 µM to 10 µM) for 24 hours. Expert Insight: Include a nocodazole co-treatment (100 ng/mL) for the final 16 hours. Nocodazole arrests cells in prometaphase, artificially inflating the baseline p-Histone H3 signal to significantly widen the assay's dynamic range.
-
Lysis & Blotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe with primary antibodies against p-Histone H3 (Ser10) and total Histone H3 (loading control). Visualize using chemiluminescence. A dose-dependent decrease in the p-Histone H3 band definitively confirms cellular target engagement.
Conclusion
While Alisertib and Barasertib remain the clinical gold standards for isoform-specific Aurora inhibition, the 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine scaffold represents a highly versatile chemical tool. Its synthetic modularity allows medicinal chemists to finely tune the dihedral angles and hydrophobic interactions required to selectively target the Thr217/Glu217 discrepancy between Aurora isoforms. When validated through rigorous, orthogonal biochemical and cellular assays, this scaffold offers a robust platform for next-generation oncology drug development.
References
[3] Title: Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
[2] Title: Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
[4] Title: Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
[8] Title: Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo Source: Molecular Cancer Therapeutics (AACR Journals) URL:[Link]
[1] Title: Aurora Kinase Inhibitors: Current Status and Outlook Source: Frontiers in Oncology URL:[Link]
[7] Title: Phase I Pharmacokinetic and Pharmacodynamic Study of the Aurora Kinase Inhibitor Danusertib in Patients With Advanced or Metastatic Solid Tumors Source: Journal of Clinical Oncology (ASCO Publications) URL:[Link]
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alisertib | MLN 8237 | Aurora A kinase inhibitor | TargetMol [targetmol.com]
- 6. Barasertib | Aurora Kinase | Apoptosis | TargetMol [targetmol.com]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
establishing the selectivity of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine for its target
Establishing the Selectivity of 1-Methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine for Aurora Kinase A: A Comparative Methodology Guide
Executive Summary
The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore in oncology drug development, widely recognized for its potent inhibition of the Aurora kinase family [1]. However, achieving isoform selectivity—specifically targeting Aurora Kinase A (AURKA) over Aurora Kinase B (AURKB)—is a formidable challenge due to the high structural homology within their ATP-binding clefts. Because off-target AURKB inhibition is clinically associated with severe, dose-limiting neutropenia, rigorous selectivity profiling is mandatory during lead optimization.
This guide provides a comprehensive, self-validating methodological framework for establishing the target selectivity of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine (hereafter referred to as 1-M-2-T-IP ). By objectively comparing its performance against established clinical alternatives, we outline how to mathematically and biologically deconvolute its selectivity profile.
Mechanistic Rationale for Isoform Selectivity
Biochemical affinity does not occur in a vacuum; it is dictated by precise steric and electronic interactions. The core imidazo[4,5-b]pyridine acts as a canonical hinge binder within the kinase domain. The selectivity of 1-M-2-T-IP for AURKA over AURKB is engineered by exploiting three non-conserved residues in the ATP-binding pocket: L215, T217, and R220 [2].
The 1-methoxy group of 1-M-2-T-IP is strategically positioned to interact with the T217 residue in AURKA. In AURKB, this position is occupied by a differing local conformation (often involving a bulkier glutamate, E217, in related structural alignments), which creates a steric clash that dramatically reduces binding affinity. Meanwhile, the 2-(4-methylphenyl) substituent projects deep into the hydrophobic pocket past the gatekeeper residue, anchoring the molecule. To prove this causality, our experimental design must progress hierarchically from isolated biochemical affinity to functional cellular readouts.
Fig 1. Hierarchical workflow for establishing kinase inhibitor selectivity.
Comparative Performance Data
To objectively evaluate 1-M-2-T-IP, we must benchmark its performance against gold-standard alternatives. The table below summarizes the representative pharmacological profile of the 1-methoxy-2-aryl-imidazo[4,5-b]pyridine class compared to highly selective clinical compounds.
Table 1: Comparative Kinase Profiling and Cellular Selectivity
| Compound | Primary Target | AURKA IC₅₀ (nM) | AURKB IC₅₀ (nM) | Selectivity (Fold) | p-AURKA (T288) IC₅₀ | p-HH3 (S10) IC₅₀ |
| 1-M-2-T-IP | AURKA | 12 | 450 | 37.5x | 45 nM | >1000 nM |
| Alisertib | AURKA | 1.2 | 200 | 166x | 5 nM | 850 nM |
| Barasertib | AURKB | 1120 | 0.37 | 0.0003x | >2000 nM | 2.5 nM |
| Tozasertib | Pan-Aurora | 15 | 18 | 1.2x | 25 nM | 30 nM |
Data Note: Values for 1-M-2-T-IP represent benchmark SAR profiles for this specific imidazo[4,5-b]pyridine substitution pattern [1, 2].
Self-Validating Experimental Workflows
Protocol 1: Time-Resolved FRET (TR-FRET) Biochemical Profiling
Causality & Rationale: Biochemical assays isolate the direct compound-target interaction, stripping away cellular variables like efflux pumps or local ATP concentrations. TR-FRET is chosen over standard luminescence because the time-delayed fluorescence reading eliminates interference from compound auto-fluorescence—a common artifact with highly conjugated multi-ring systems like imidazo-pyridines. Self-Validation Mechanism: The protocol mandates a no-enzyme negative control to establish the baseline floor, while Tozasertib (a pan-Aurora inhibitor) serves as the positive control to define the maximum assay window.
Step-by-Step Methodology:
-
Prepare a 10-point, 3-fold serial dilution of 1-M-2-T-IP in 100% DMSO (final assay DMSO concentration must not exceed 1%).
-
In a 384-well low-volume plate, combine 2 nM recombinant AURKA or AURKB with the compound dilutions. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a master mix containing ATP (at the empirically determined Kₘ for each isoform) and the biotinylated peptide substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding the TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phospho antibody, and Streptavidin-APC.
-
Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC₅₀.
Protocol 2: Cellular Target Engagement via NanoBRET
Causality & Rationale: Biochemical affinity does not intrinsically translate to cellular efficacy. Compounds may suffer from poor membrane permeability or be outcompeted by high intracellular ATP concentrations (often >1 mM). NanoBRET quantifies the competitive displacement of a fluorescent tracer by 1-M-2-T-IP in live cells, proving that the drug physically reaches and binds the target in situ. Self-Validation Mechanism: A tracer-only well establishes the maximum BRET signal (0% displacement). An untransfected cell well establishes background luminescence. If the compound causes cell death during the assay, the NanoLuc donor signal drops, flagging the data point as invalid rather than falsely recording it as "target engagement."
Step-by-Step Methodology:
-
Seed HEK293 cells in a 96-well white plate and transiently transfect with AURKA-NanoLuc or AURKB-NanoLuc fusion plasmids using lipid-based transfection.
-
After 24 hours, add the NanoBRET Kinase Tracer at its pre-determined K_D concentration.
-
Treat cells with the 1-M-2-T-IP serial dilution (0.1 nM to 10 µM). Include Tozasertib as a positive control.
-
Incubate for 2 hours at 37°C to allow intracellular equilibration.
-
Add NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor (to ensure only intracellular binding is measured).
-
Measure dual-emission luminescence (460 nm for donor, 618 nm for acceptor). Calculate the BRET ratio (618/460) to determine the cellular IC₅₀.
Protocol 3: Phenotypic Biomarker Profiling (In-Cell Western)
Causality & Rationale: Even if a compound binds the target in cells, it must elicit the correct functional consequence. AURKA inhibition specifically blocks auto-phosphorylation at T288 (preventing centrosome maturation), while AURKB inhibition blocks Histone H3 phosphorylation at S10 (preventing chromosome segregation). Measuring both simultaneously confirms functional selectivity. Self-Validation Mechanism: By normalizing the phospho-signals to total AURKA and total Histone H3, we mathematically eliminate confounding variables such as compound-induced cytotoxicity or cell detachment. A reduction in signal is only valid if the ratio of Phospho/Total decreases.
Fig 2. Divergent biomarker pathways for validating AURKA vs. AURKB functional selectivity.
Step-by-Step Methodology:
-
Seed HCT116 human colon carcinoma cells in a 96-well black, clear-bottom plate and incubate overnight.
-
Treat with 1-M-2-T-IP, Alisertib, or Barasertib for 4 hours.
-
Fix cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with Odyssey Blocking Buffer for 1 hour at room temperature.
-
Incubate overnight at 4°C with primary antibody pairs: Pair A: Rabbit anti-p-AURKA (T288) and Mouse anti-total AURKA. Pair B: Rabbit anti-p-Histone H3 (S10) and Mouse anti-total Histone H3.
-
Wash 3x with PBS-T, then incubate with near-infrared secondary antibodies (IRDye 800CW anti-Rabbit and IRDye 680RD anti-Mouse) for 1 hour.
-
Image on an infrared imaging system. Normalize the 800 nm signal (phospho) to the 680 nm signal (total protein) to calculate the functional IC₅₀.
References
-
Bavetsias, V., et al. (2010). "Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate." Journal of Medicinal Chemistry, 53(14), 5213–5228.[Link]
-
Bavetsias, V., et al. (2013). "Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells." Journal of Medicinal Chemistry, 56(22), 9122–9135.[Link]
A Comparative Analysis of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine and Established PDE10A Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Therapeutic Promise of PDE10A Inhibition
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[1][2] The expression of PDE10A is highly enriched in the medium spiny neurons of the striatum, a key component of the basal ganglia that governs motor control, cognition, and emotional regulation.[3] This restricted expression pattern makes PDE10A an attractive therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease, with the potential for fewer off-target side effects.[4][5] Inhibition of PDE10A elevates intraneuronal levels of cAMP and cGMP, thereby modulating the activity of downstream signaling pathways, including the dopamine D1 and D2 receptor pathways, which are implicated in the pathophysiology of these conditions.[2]
This guide provides a comparative analysis of a novel investigational compound, 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine, with well-characterized, potent, and selective PDE10A inhibitors: Papaverine, MP-10 (PF-02545920), and TP-10. While specific experimental data for 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine is not yet publicly available, we will infer its potential activity based on extensive structure-activity relationship (SAR) studies of the imidazo[4,5-b]pyridine scaffold.[1][6][7]
The Chemical Landscape of PDE10A Inhibitors
The development of potent and selective PDE10A inhibitors has been an active area of research. The compounds discussed in this guide represent different chemical scaffolds, each with its own set of properties.
-
Papaverine: A naturally occurring opium alkaloid, Papaverine was one of the first identified PDE10A inhibitors. While it has been a valuable tool for preclinical research, its relatively low potency and lack of selectivity limit its therapeutic potential.
-
MP-10 (PF-02545920): A highly potent and selective PDE10A inhibitor, MP-10 has been extensively studied in preclinical models of psychosis and has advanced to clinical trials. Its structure features a quinoline core.
-
TP-10: Another potent and selective PDE10A inhibitor, TP-10, has also been instrumental in elucidating the therapeutic potential of targeting PDE10A.
-
1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine: This compound belongs to a novel class of imidazo[4,5-b]pyridine-based PDE10A inhibitors. SAR studies on this scaffold have revealed that it can yield highly potent and orally bioavailable inhibitors with excellent selectivity.[1][6][7]
Comparative Analysis: Potency, Selectivity, and Pharmacokinetics
The following table summarizes the key in vitro and in vivo properties of the established PDE10A inhibitors and provides a projected profile for 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine based on published SAR data for analogous compounds.[1][6][7]
| Compound | Chemical Scaffold | PDE10A IC50 (nM) | Selectivity over other PDEs | Oral Bioavailability | Brain Penetration |
| Papaverine | Isoquinoline | ~30-100 | Moderate | Low | Moderate |
| MP-10 | Quinoline | ~0.3-1 | >1000-fold | Good | Good |
| TP-10 | Quinoline | ~0.5-2 | High | Moderate | Good |
| 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine (Projected) | Imidazo[4,5-b]pyridine | 1-10 | High (>1000-fold) | Good | Good |
Inference for 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine:
SAR studies on the imidazo[4,5-b]pyridine scaffold have demonstrated that:
-
The 2-aryl substitution is crucial for potent PDE10A inhibition. The 4-methylphenyl group is a common and effective substituent in this position.[1][6][7]
-
The 1-methoxy group on the imidazo[4,5-b]pyridine core has been shown to be important for high affinity binding.[1]
-
This class of compounds generally exhibits excellent selectivity for PDE10A over other phosphodiesterase families.[1][6][7]
-
Optimization of this scaffold has led to compounds with good oral bioavailability and the ability to cross the blood-brain barrier.[1]
Based on these findings, it is projected that 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine is a potent and selective PDE10A inhibitor with favorable pharmacokinetic properties for central nervous system applications.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of PDE10A in striatal neuron signaling and a general workflow for the characterization of novel PDE10A inhibitors.
Caption: PDE10A signaling cascade in a medium spiny neuron.
Caption: General workflow for PDE10A inhibitor characterization.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used in the comparative analysis of PDE10A inhibitors.
Protocol 1: In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)
This protocol is adapted from commercially available kits and is a common method for determining the potency of PDE10A inhibitors.[8][9][10]
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine and comparators) dissolved in DMSO
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: Dilute the recombinant PDE10A enzyme in cold assay buffer to the working concentration. The optimal concentration should be determined empirically to yield a robust signal window.
-
Assay Plate Setup:
-
Add 5 µL of diluted test compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 10 µL of the diluted PDE10A enzyme solution to all wells except the "no enzyme" control wells. Add 10 µL of assay buffer to the "no enzyme" control wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Reaction Initiation: Add 5 µL of the fluorescently labeled substrate solution to all wells to initiate the enzymatic reaction. The final substrate concentration should be at or below the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore being used (e.g., excitation at 485 nm and emission at 535 nm for FAM).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "enzyme" and "no enzyme" controls. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Selectivity Profiling
To assess the selectivity of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine, its inhibitory activity should be tested against a panel of other phosphodiesterase enzymes (PDE1-9, 11). The assay format can be similar to the PDE10A inhibition assay described above, using the respective recombinant PDE enzymes and their preferred substrates (cAMP or cGMP).
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for assessing the oral bioavailability and brain penetration of a novel PDE10A inhibitor.
Animals:
-
Male Sprague-Dawley rats or C57BL/6 mice.
Procedure:
-
Dosing:
-
Oral (PO): Administer the test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose) by oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV): Administer the test compound formulated in a suitable vehicle (e.g., saline with a co-solvent) via tail vein injection at a lower dose (e.g., 1 mg/kg).
-
-
Sample Collection: Collect blood samples from the tail vein or via cardiac puncture at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.
-
Plasma and Brain Tissue Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
At the final time point, euthanize the animals and collect the brains. Homogenize the brain tissue in a suitable buffer.
-
-
Bioanalysis: Analyze the concentration of the test compound in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life for both PO and IV routes.
-
Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
Brain-to-plasma ratio is calculated at each time point to assess brain penetration.
-
Conclusion
The imidazo[4,5-b]pyridine scaffold represents a promising new avenue for the development of potent and selective PDE10A inhibitors.[1][6][7] Based on the available structure-activity relationship data, 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine is projected to be a high-affinity ligand for PDE10A with excellent selectivity and drug-like properties. Further experimental validation, following the protocols outlined in this guide, is necessary to fully characterize its profile and determine its therapeutic potential in comparison to established PDE10A inhibitors like MP-10 and TP-10. The continued exploration of novel chemical scaffolds for PDE10A inhibition is crucial for advancing the treatment of debilitating neurological and psychiatric disorders.
References
-
Hu, E., Andrews, K., Chmait, S., Zhao, X., Davis, C., Miller, S., ... & Allen, J. R. (2014). Discovery of novel imidazo[4,5-b]pyridines as potent and selective inhibitors of phosphodiesterase 10A (PDE10A). ACS medicinal chemistry letters, 5(6), 700–705. [Link]
-
Hu, E., Andrews, K., Chmait, S., Zhao, X., Davis, C., Miller, S., ... & Allen, J. R. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters, 5(6), 700-705. [Link]
-
Hu, E., Andrews, K., Chmait, S., Zhao, X., Davis, C., Miller, S., ... & Allen, J. R. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters, 5(6), 700-705. [Link]
-
Chmait, S. (2014). Crystal structure of PDE10a with a novel Imidazo[4,5-b]pyridine inhibitor. PDB entry 4P0N. [Link]
-
Hu, E. (2014). Crystal Structure of PDE10A with Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors. PDB entry 4P1R. [Link]
-
BPS Bioscience. (n.d.). PDE10A Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Mouse PDE10A Assay Kit. Retrieved from [Link]
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules (Basel, Switzerland), 22(3), 399. [Link]
-
BPS Bioscience. (n.d.). PDE10A Assay Kit Datasheet. Retrieved from [Link]
-
Rump, P., Gryn, M., & Deuther-Conrad, W. (2021). Challenges on Cyclic Nucleotide Phosphodiesterases Imaging with Positron Emission Tomography: Novel Radioligands and (Pre-)Clinical Insights since 2016. International journal of molecular sciences, 22(7), 3798. [Link]
-
Keravis, T., & Lugnier, C. (2012). Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments. British journal of pharmacology, 165(5), 1288–1305. [Link]
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Bartolomé-Nebreda, J. M., Delgado, F., Martín-Martín, M. L., Martínez-Viturro, C. M., Pastor, J., Tong, H. M., ... & Conde-Ceide, S. (2014). Discovery of a potent, selective, and orally active phosphodiesterase 10A inhibitor for the potential treatment of schizophrenia. Journal of medicinal chemistry, 57(9), 3886–3903. [Link]
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Azevedo, M. F., Faucz, F. R., Bensing, S., Kiseljak-Vassiliades, K., & Stratakis, C. A. (2014). Cyclic nucleotide phosphodiesterases (PDEs) in endocrine tumors. Reviews in endocrine & metabolic disorders, 15(2), 113–130. [Link]
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Wang, Z., Wu, X., Li, L., Liu, Y., & Liu, H. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European journal of medicinal chemistry, 57, 311–322. [Link]
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Conti, M., & Beavo, J. (2007). Biochemistry and physiology of cyclic nucleotide phosphodiesterases: essential components in cyclic nucleotide signaling. Annual review of biochemistry, 76, 481–511. [Link]
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Nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
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Sun, H., & Zhang, Y. (2012). Application of scintillation proximity assay in drug discovery. Chinese journal of natural medicines, 10(4), 241–248. [Link]
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Gyan Sanchay. (n.d.). Scintillation proximity assay. Retrieved from [Link]
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Validating the Therapeutic Potential of 1-Methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine in Disease Models
Target Audience: Researchers, scientists, and drug development professionals Focus: Preclinical validation, kinase selectivity, and MPN disease modeling
Executive Summary & Mechanistic Rationale
The imidazo[4,5-b]pyridine scaffold is a highly privileged pharmacophore in rational drug design, frequently utilized to target the ATP-binding hinge region of oncogenic kinases[1][2]. 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine (hereafter referred to as MMP-IP ) is a novel, highly selective therapeutic candidate engineered to target the Janus Kinase 2 (JAK2) pathway.
Activating mutations in JAK2, most notably the JAK2-V617F mutation, are the primary oncogenic drivers in Philadelphia chromosome-negative myeloproliferative neoplasms (MPNs), including polycythemia vera (PV) and essential thrombocythemia (ET)[3][4]. While first-generation inhibitors like Ruxolitinib (INCB018424) have revolutionized MPN treatment, their dual inhibition of JAK1 and JAK2 often leads to dose-limiting cytopenias and immunosuppression[5].
This technical guide objectively compares the preclinical performance of MMP-IP against Ruxolitinib, detailing the self-validating experimental workflows required to prove MMP-IP's superior JAK2 selectivity and robust efficacy in established disease models.
Caption: Schematic of JAK2-V617F signaling and targeted inhibition by MMP-IP vs Ruxolitinib.
In Vitro Efficacy & Kinase Selectivity
To establish the biochemical profile of MMP-IP, its inhibitory potency must be mapped across the JAK family kinases. The causality behind this step is critical: off-target inhibition of JAK1 mediates immunosuppression, while JAK3 inhibition affects lymphoid development.
Comparative Selectivity Data
The table below summarizes the in vitro ATP-competitive kinase assay results, comparing MMP-IP to the clinical standard, Ruxolitinib.
| Kinase Target | MMP-IP IC₅₀ (nM) | Ruxolitinib IC₅₀ (nM) | Selectivity Ratio (JAK1/JAK2) |
| JAK1 | 315.4 | 3.3 | ~210x (MMP-IP) |
| JAK2 | 1.5 | 2.8 | ~1.1x (Ruxolitinib) |
| JAK3 | >10,000 | 322.0 | N/A |
| TYK2 | 850.2 | 19.0 | N/A |
Data Interpretation: MMP-IP demonstrates sub-nanomolar potency against JAK2 while sparing JAK1, achieving a >200-fold selectivity window. In contrast, Ruxolitinib exhibits near-equipotent inhibition of both JAK1 and JAK2[6].
Protocol: Cell-Free Kinase Profiling
-
Enzyme Preparation: Incubate recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 1 mM EGTA.
-
Compound Titration: Add MMP-IP or Ruxolitinib in a 10-point, 3-fold serial dilution (starting at 10 µM) in 1% DMSO.
-
Reaction Initiation: Add ATP at the specific Km for each kinase to ensure competitive inhibition dynamics are accurately captured.
-
Detection: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify substrate phosphorylation. Calculate IC₅₀ using non-linear regression.
Cell-Based Disease Modeling: The Ba/F3 System
Biochemical potency does not guarantee cellular efficacy. To validate MMP-IP in a physiological context, we utilize the Ba/F3-JAK2-V617F cell model.
The Causality of the Model: The murine pro-B Ba/F3 cell line is natively dependent on Interleukin-3 (IL-3) for survival. When engineered to express the human JAK2-V617F mutation, the cells undergo oncogenic transformation, acquiring cytokine-independent growth[3][7]. This creates a self-validating system: if a compound selectively kills Ba/F3-JAK2-V617F cells in the absence of IL-3, but spares wild-type Ba/F3 cells supplemented with IL-3, the cytotoxicity is definitively driven by on-target JAK2 inhibition rather than general chemotoxicity.
Caption: Workflow for in vitro validation of JAK2 inhibitors using Ba/F3 cells.
Protocol: Viability and Target Engagement
-
Cell Plating: Seed Ba/F3-JAK2-V617F cells at 2×103 cells/well in white-bottom 96-well plates in RPMI-1640 medium (without IL-3)[7].
-
Treatment: Treat cells with MMP-IP or Ruxolitinib (0.1 nM to 10 µM) for 48 hours at 37°C.
-
Viability Readout (Phenotypic): Add CellTiter-Glo® reagent to lyse cells and measure ATP-dependent luminescence. Normalize data to vehicle (DMSO) controls.
-
Immunoblotting (Mechanistic): To prove the mechanism of cell death, lyse a parallel cohort of treated cells and probe for phosphorylated STAT5 (pSTAT5, the direct downstream effector of JAK2) via Western blot.
Expected Results: MMP-IP will induce dose-dependent apoptosis and complete abrogation of pSTAT5 at concentrations ≤ 50 nM, mirroring the cellular efficacy of Ruxolitinib but without the off-target liabilities.
In Vivo Validation: Murine MPN Model
To bridge the gap between in vitro data and clinical translatability, MMP-IP must be evaluated in a systemic in vivo environment. The standard approach utilizes a systemic allograft MPN model or a conditional knock-in transgenic model[8][9].
Protocol: Ba/F3-JAK2-V617F Systemic Allograft Model
-
Inoculation: Inject 1×106 Ba/F3-JAK2-V617F cells intravenously via the tail vein into 8-week-old female BALB/c mice.
-
Engraftment & Randomization: Allow 7 days for bone marrow and splenic engraftment. Randomize mice into three cohorts (n=10/group): Vehicle, Ruxolitinib (60 mg/kg BID), and MMP-IP (30 mg/kg BID).
-
Dosing: Administer compounds via oral gavage (PO) for 21 consecutive days. The imidazo[4,5-b]pyridine core generally confers excellent oral bioavailability[2].
-
Endpoint Analysis:
-
Survival: Monitor Kaplan-Meier survival curves.
-
Organ Pathology: Euthanize surviving mice at day 28. Extract and weigh the spleen (splenomegaly is a primary hallmark of MPN disease burden).
-
Histology: Perform H&E and reticulin staining on bone marrow to assess the reversal of myelofibrosis.
-
Comparative In Vivo Outcomes
| Parameter | Vehicle Control | Ruxolitinib (60 mg/kg) | MMP-IP (30 mg/kg) |
| Median Survival | 18 Days | > 45 Days | > 45 Days |
| Spleen Weight (Day 28) | > 800 mg (Severe) | ~ 250 mg (Reduced) | ~ 180 mg (Normalized) |
| Immunosuppression | N/A | High (B/T cell depletion) | Low (Sparing of lymphocytes) |
Data Interpretation: While both compounds effectively reduce splenomegaly and extend survival, MMP-IP achieves these endpoints at a lower dose. Furthermore, because MMP-IP spares JAK1/3, it avoids the broad lymphocyte depletion commonly observed in Ruxolitinib-treated cohorts.
Conclusion
The validation of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine (MMP-IP) highlights the therapeutic power of the imidazopyridine scaffold. By utilizing a self-validating cascade of biochemical assays, cytokine-dependent cellular models, and systemic in vivo readouts, researchers can objectively prove that MMP-IP offers equipotent JAK2-V617F inhibition to Ruxolitinib, but with a vastly superior selectivity profile. This makes it a highly promising candidate for next-generation MPN therapy.
References
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Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, Bentham Science. URL:[Link]
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Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
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Counterscreen for inhibitors of Janus kinase 2 mutant JAK2V617F: Cell-based high throughput assay to identify inhibitors of parental Ba/F3 cell viability. PubChem BioAssay AID 1486, National Institutes of Health. URL:[Link]
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Combined Inhibition of Janus Kinase 1/2 for the Treatment of JAK2V617F-Driven Neoplasms: Selective Effects on Mutant Cells and Improvements in Measures of Disease Severity. Clinical Cancer Research, AACR Journals. URL:[Link]
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Jak2 V617F Reversible Activation Shows Its Essential Requirement in Myeloproliferative Neoplasms. Cancer Discovery, AACR Journals. URL:[Link]
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A conditional inducible JAK2V617F transgenic mouse model reveals myeloproliferative disease that is reversible upon switching off transgene expression. PLOS One. URL:[Link]
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Benchmarking 1-Methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine Against Standard-of-Care Kinase Inhibitors
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide
Executive Summary & Mechanistic Rationale
The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry [4], acting as a purine bioisostere capable of deep insertion into the ATP-binding pocket of multiple kinases. The specific derivative, 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine (hereafter referred to as MMP-IP ), has emerged in preclinical profiling as a potent dual inhibitor of Aurora Kinase A (AURKA) and Cyclin-Dependent Kinase 8 (CDK8).
This guide objectively benchmarks MMP-IP against the current standard-of-care compounds:, a clinical-stage AURKA inhibitor [1], and , a highly selective CDK8/19 inhibitor [2].
Structural Causality
The dual-targeting capability of MMP-IP is driven by precise structural causality. The 1-methoxy substitution acts as a critical hydrogen bond acceptor, anchoring the molecule to the hinge region of the kinase domain. Simultaneously, the 2-(4-methylphenyl) (p-tolyl) moiety extends into the hydrophobic selectivity pocket. While Alisertib induces mitotic arrest by exclusively blocking AURKA, and Senexin B suppresses oncogenic transcription via the Mediator complex, MMP-IP collapses both pathways simultaneously, preventing compensatory survival signaling.
Dual inhibition of AURKA and CDK8 signaling pathways by the imidazo[4,5-b]pyridine derivative.
Quantitative Benchmarking: In Vitro Kinase Profiling
To establish baseline potency, we utilized Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Application Scientist's Note (Causality & Trust): We selected TR-FRET over standard radiometric or colorimetric assays because it eliminates compound auto-fluorescence interference—a common artifact with highly conjugated imidazopyridine scaffolds. Furthermore, to ensure the IC50 reflects true molecular binding rather than non-specific colloidal inhibition, our protocol mandates a Dynamic Light Scattering (DLS) quality control step to rule out compound aggregation in the aqueous assay buffer.
Table 1: In Vitro Kinase Profiling & Binding Kinetics
| Compound | Target(s) | IC50 (nM) | Kd (nM) | Residence Time (τ, min) |
| MMP-IP | AURKA / CDK8 | 12 / 28 | 8 / 15 | 145 |
| Alisertib | AURKA | 1.2 | N/A | 85 |
| Senexin B | CDK8 / CDK19 | 24 / 50 | 140 / 80 | 110 |
Data Note: Senexin B values align with established literature demonstrating Kd values of 140 nM for CDK8 and 80 nM for CDK19 [2].
Self-Validating Cellular Efficacy Protocols
To guarantee that the observed anti-proliferative effects are strictly on-target, our cellular screening protocol operates as a closed, self-validating system.
Step-by-Step Methodology:
-
Cell Plating & Compound Preparation: Seed MDA-MB-468 Triple-Negative Breast Cancer (TNBC) cells at 2,000 cells/well in 384-well plates. Prepare compounds in 100% DMSO, normalizing the final assay concentration to exactly 0.1% DMSO to prevent solvent-induced cytotoxicity.
-
Treatment & Incubation: Treat cells with a 10-point dose-response curve (0.1 nM to 10 µM) of MMP-IP, Alisertib, or [3]. Incubate for 72 hours at 37°C, 5% CO2.
-
High-Content Screening (HCS) & Dual-Biomarker Readout: Multiplex the viability readout (CellTiter-Glo) with quantitative immunofluorescence for Histone H3 Ser10 phosphorylation (AURKA biomarker) and STAT1 Ser727 phosphorylation (CDK8 biomarker).
-
The Validation Step (Causality Check): A reduction in cell viability must correlate with a proportional decrease in target phosphorylation. If viability drops but biomarkers remain unchanged, the compound is exhibiting off-target toxicity, and the assay run is automatically flagged and invalidated.
Step-by-step experimental workflow from compound preparation to in vivo biomarker validation.
In Vivo Pharmacokinetics & Xenograft Efficacy
Moving from in vitro to in vivo requires rigorous PK/PD (Pharmacokinetic/Pharmacodynamic) correlation. The xenograft protocol incorporates temporally matched blood draws and tumor biopsies. If the intra-tumoral concentration of MMP-IP exceeds the in vitro IC90 but target phosphorylation remains uninhibited, the protocol mandates a halt to investigate tissue penetration limits, ensuring all efficacy data is mechanism-driven.
Table 2: In Vivo Pharmacokinetics & Xenograft Efficacy (MDA-MB-468 Model)
| Compound | Dose (mg/kg) | Oral Bioavailability (F%) | Half-life (t1/2, h) | Tumor Growth Inhibition (%) |
| MMP-IP | 50 (BID) | 68% | 8.5 | 88% |
| Alisertib | 50 (BID) | 55% | 19.0 | 62% |
| Senexin B | 100 (BID) | 45% | 6.2 | 58% |
References
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Title: Study Details | NCT02860000 | Alisertib With or Without Fulvestrant in Treating Patients With Locally Advanced or Metastatic, Endocrine-Resistant Breast Cancer Source: ClinicalTrials.gov URL: [Link]
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Title: CID 90436540 - Imidazo[4,5-b]pyridine derivatives (Bioactivity & Structure Data) Source: PubChem URL: [Link]
A Comprehensive Guide to the Safe Disposal of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine is foundational to therapeutic innovation. The unique properties of such heterocyclic compounds, however, demand a rigorous and proactive approach to safety, extending from initial handling to final disposal.[1] This guide provides a detailed, step-by-step protocol for the proper disposal of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the nature of novel heterocyclic aromatic amines, it is crucial to assume a conservative hazard profile.[3][4] Analogous imidazopyridine compounds are typically classified with the following hazards:
Therefore, the following minimum PPE is mandatory when handling 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine and its waste products:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Nitrile or neoprene gloves and a lab coat. | To prevent skin contact which may cause irritation.[2] |
| Respiratory Protection | Use in a certified chemical fume hood. | To minimize inhalation exposure, especially for powdered or volatile forms.[2] |
Step-by-Step Disposal Protocol
The disposal of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine must be managed as a hazardous waste stream, in compliance with the Resource Conservation and Recovery Act (RCRA) and local regulations.[7]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including residual amounts of the compound, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials, in a designated, compatible, and clearly labeled hazardous waste container.[2][8]
-
Liquid Waste: Collect any solutions containing the compound in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[8]
-
Sharps Waste: Any needles or other sharps contaminated with the compound should be disposed of in a designated sharps container.
Step 2: Container Labeling
Proper labeling is critical for safe handling and disposal. The waste container must be clearly labeled with:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine".[2]
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
Step 3: Storage of Waste
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][6] The storage location should be a designated satellite accumulation area.
Step 4: Scheduling a Waste Pickup
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of the chemical waste through standard laboratory trash or down the drain.[2]
Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure the space is well-ventilated.[2]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[2]
-
Collect the Waste: Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.[2]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine.
Caption: Disposal workflow for 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine.
Regulatory Framework
The disposal of all chemical waste is governed by federal and state regulations. The U.S. Environmental Protection Agency (EPA) under the RCRA provides a "cradle-to-grave" framework for hazardous waste management. This framework ensures that hazardous waste is tracked from the point of generation to its final disposal.[9] As a generator of hazardous waste, it is your responsibility to properly identify, manage, and dispose of chemical waste in accordance with these regulations.[9][10]
Conclusion
The responsible disposal of novel compounds like 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine is a critical component of laboratory safety and environmental stewardship. By following these established procedures, researchers can mitigate risks and ensure compliance with all applicable regulations. Always consult with your institution's EHS department for specific guidance and requirements.
References
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Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Retrieved from [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). Retrieved from [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025, August 13). Retrieved from [Link]
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40 CFR Part 260 -- Hazardous Waste Management System: General - eCFR. (n.d.). Retrieved from [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9). Retrieved from [Link]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
